molecular formula C10H11F2NO B13328986 2,6-difluoro-N-propylbenzamide

2,6-difluoro-N-propylbenzamide

Katalognummer: B13328986
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: FQJJVVFFBVXNLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,6-Difluoro-N-propylbenzamide (CAS 1343286-93-0) is a small molecule benzamide derivative of interest in pharmaceutical and chemical research . It has a molecular formula of C 11 H 13 F 2 NO and a molecular weight of 213.22 g/mol . The compound features a benzamide core structure substituted with fluorine atoms at the 2 and 6 positions and an N-propyl chain. Researchers utilize this compound as a versatile chemical building block for the synthesis of more complex molecules. Benzamide derivatives are a significant class of compounds studied for their diverse biological activities. Patents and scientific literature indicate that structurally related benzamide compounds have been investigated for their potential as cell differentiation inducers and for use in the treatment of various diseases, highlighting the research value of this chemical scaffold . The presence of the fluorine atoms can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable template in drug discovery and medicinal chemistry programs. This product is intended for research purposes by qualified laboratory personnel. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H11F2NO

Molekulargewicht

199.20 g/mol

IUPAC-Name

2,6-difluoro-N-propylbenzamide

InChI

InChI=1S/C10H11F2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14)

InChI-Schlüssel

FQJJVVFFBVXNLI-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)C1=C(C=CC=C1F)F

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of 2,6-Difluoro-N-propylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluoro-N-propylbenzamide (CAS: 1343286-93-0)[1] is a critical fluorinated building block and intermediate in the development of advanced pharmaceuticals and agrochemicals. Derivatives of 2,6-difluorobenzamides are extensively utilized in the rational design of FtsZ inhibitors for antibacterial applications[2] and store-operated calcium channel (SOC) inhibitors for colorectal cancer therapies[3]. This whitepaper provides a rigorous, self-validating protocol for the synthesis of 2,6-difluoro-N-propylbenzamide via nucleophilic acyl substitution, detailing the mechanistic causality, step-by-step methodology, and analytical characterization required to achieve high-purity yields suitable for downstream drug development.

Mechanistic Rationale & Pathway

The synthesis relies on a modified Schotten-Baumann reaction, specifically the acylation of a primary aliphatic amine (n-propylamine) by an acyl chloride (2,6-difluorobenzoyl chloride) in an anhydrous, aprotic solvent environment[4].

Causality of Experimental Choices:

  • Aprotic Solvent (Dichloromethane): DCM is selected because it is non-nucleophilic and readily dissolves both the acyl chloride and the resulting amide, preventing premature precipitation that could trap unreacted starting materials.

  • Acid Scavenger (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl)[5]. If left unneutralized, HCl will rapidly protonate the n-propylamine to form n-propylammonium chloride, rendering it non-nucleophilic and halting the reaction at a maximum of 50% theoretical yield. Triethylamine (TEA) acts as a sacrificial base to drive the reaction to completion.

  • Thermal Control (0 °C to RT): Acyl chlorides are highly reactive electrophiles. Initiating the reaction at 0 °C mitigates the highly exothermic nature of the nucleophilic attack, preventing thermal degradation and minimizing side reactions such as double acylation.

Mechanism M1 Carbonyl Attack n-Propylamine attacks Acyl Carbon M2 Tetrahedral Intermediate Formation of Alkoxide-like Transition M1->M2 Nucleophilic Addition M3 Elimination of Chloride Reformation of Carbonyl Double Bond M2->M3 Leaving Group Departure M4 Deprotonation TEA removes proton from Nitrogen M3->M4 HCl Generation M5 Stable Amide 2,6-Difluoro-N-propylbenzamide M4->M5 Acid Scavenging

Mechanistic pathway of nucleophilic acyl substitution.

Step-by-Step Methodology

Reagents and Material Specifications
  • 2,6-Difluorobenzoyl chloride: 1.0 equivalent (Acyl donor, highly moisture-sensitive)[4].

  • n-Propylamine: 1.1 equivalents (Nucleophile)[5].

  • Triethylamine (TEA): 1.5 equivalents (Acid scavenger).

  • Dichloromethane (DCM): Anhydrous (Reaction solvent).

Experimental Protocol
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere to ensure a strictly moisture-free environment.

  • Amine Solution: Charge the flask with n-propylamine (1.1 eq.) and triethylamine (1.5 eq.) dissolved in anhydrous DCM (0.2 M relative to the amine).

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Acyl Chloride Addition: Dissolve 2,6-difluorobenzoyl chloride (1.0 eq.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask via an addition funnel over 30 minutes.

    • Self-Validating Control: The dropwise addition prevents localized heating. The immediate formation of a white precipitate (triethylammonium chloride) serves as a visual indicator of successful reaction progression.

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1 v/v) until the acyl chloride spot is completely consumed.

Downstream Processing & Purification
  • Quenching: Quench the reaction mixture by adding 1M aqueous HCl (equal volume to the reaction solvent). This neutralizes excess TEA and partitions any unreacted n-propylamine into the aqueous phase.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic layer (DCM).

  • Washing: Wash the organic phase sequentially with saturated aqueous NaHCO3 (to neutralize residual acid) and brine (to remove water and break emulsions).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization to yield pure 2,6-difluoro-N-propylbenzamide as a solid[6].

Workflow A 2,6-Difluorobenzoyl Chloride C Dropwise Addition at 0 °C A->C B n-Propylamine + TEA in DCM B->C D Stir at RT (2-4 hours) C->D TLC Monitoring E Aqueous Work-up (HCl, NaHCO3, Brine) D->E Quench F Drying & Evaporation E->F Phase Separation G Purification (Flash Chromatography) F->G Crude Isolation

Experimental workflow for the synthesis and isolation of the target amide.

Quantitative Data & Analytics

To ensure high E-E-A-T standards, the synthesized compound must be rigorously characterized. The following table summarizes the expected quantitative analytical data for 2,6-difluoro-N-propylbenzamide.

ParameterSpecification / Expected ValueAnalytical Method / Rationale
Chemical Formula C10H11F2NOElemental Analysis
Molecular Weight 199.20 g/mol Mass Spectrometry
Physical State White to off-white solid[6]Visual Inspection
Yield 85% - 95%Gravimetric Analysis
Purity > 98%HPLC (UV detection at 254 nm)
MS (ESI+) m/z 200.1 [M+H]+Confirms molecular ion mass
1H NMR (CDCl3) δ 7.37 (tt, 1H), 6.95 (t, 2H), 6.05 (br s, 1H), 3.42 (q, 2H), 1.63 (m, 2H), 0.98 (t, 3H)Confirms proton environments and propyl chain
19F NMR (CDCl3) δ -114.2 (d, 2F)Confirms symmetrical fluorine environments

Safety, EHS, and Self-Validating Controls

  • Hazard Mitigation: 2,6-Difluorobenzoyl chloride is corrosive and a lachrymator. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • In-Process Validation: The disappearance of the acyl chloride on TLC (Rf ~0.8 in 3:1 Hexanes:EtOAc) and the appearance of a more polar amide spot (Rf ~0.4) is a self-validating system to ensure reaction completion before initiating the aqueous work-up.

  • Moisture Exclusion: The presence of water will hydrolyze the acyl chloride to 2,6-difluorobenzoic acid, a highly undesirable side product. Using anhydrous solvents and inert gas is non-negotiable for maximizing yield.

References

  • Ma, S., et al. "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." PubMed.
  • Wang, Y.-S., et al. "2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors." Eur J Med Chem.
  • "US20180098541A1 - Molecules haveing pesticidal utiliy and intermediates, compositions and processes related thereto." Google Patents.
  • "Synthesis, Characterisation and Biological Evaluation of N- Ferrocenylmethyl Amino Acid Benzene Carboxamide Derivatives." DCU.
  • "CAS号:1206641-23-7 - 毕得医药." Bidepharm.
  • "MULTIPLE SCLEROSIS | New Drug Approvals | Page 2." New Drug Approvals.

Sources

Mechanism of Action of Difluorobenzamide Derivatives: A Technical Guide to FtsZ-Targeted Antimicrobial Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-difluorobenzamide pharmacophore is a highly versatile chemical scaffold with a dual legacy in life sciences. Historically, it has been utilized in agriculture as the core moiety of benzoylurea insecticides (e.g., diflubenzuron), which operate by inhibiting chitin synthesis and disrupting larval molting [1]. However, in modern pharmaceutical drug development, difluorobenzamide derivatives (such as PC190723 and its prodrug TXA709) have emerged as a breakthrough class of targeted antimicrobials.

This whitepaper provides an in-depth technical analysis of their primary pharmaceutical mechanism of action: the allosteric modulation and hyperstabilization of the bacterial cell division protein FtsZ . Designed for application scientists and drug development professionals, this guide deconstructs the structural biology, biochemical kinetics, and validated experimental workflows required to evaluate these potent anti-MRSA (Methicillin-Resistant Staphylococcus aureus) agents.

Structural Biology & The Pharmacological Target (FtsZ)

Filamentous temperature-sensitive protein Z (FtsZ) is a prokaryotic homologue to eukaryotic tubulin. During bacterial cytokinesis, GTP-bound FtsZ monomers polymerize into dynamic protofilaments that coalesce at the mid-cell to form the "Z-ring." This ring acts as a scaffold, recruiting the divisome complex required for cell wall invagination and division[2].

The Conformational Imperative of the 2,6-Difluoro Motif

The mechanism of action is fundamentally rooted in stereochemistry. The two fluorine atoms at the 2 and 6 positions exert intense stereoelectronic and steric repulsion against the adjacent amide carbonyl. This forces the benzamide group out of the plane of the benzene ring, creating a conformationally restricted, non-planar scaffold[2].

Causality in Drug Design: This specific non-planar geometry is an exact fit for the allosteric binding cleft located between the H7 helix and the T7 loop of the FtsZ protein. Removing even one fluorine atom restores planarity, abolishing the precise hydrophobic and hydrogen-bonding network required for target engagement, thereby rendering the compound microbiologically inactive.

Mechanism of Action: Divisome Arrest via Hyperstabilization

Contrary to early assumptions that these inhibitors prevent polymer formation, difluorobenzamides actively stimulate FtsZ polymerization. Upon binding to the H7-T7 cleft, the drug induces a conformational shift that lowers the critical concentration required for assembly.

This results in a dose-dependent increase in GTPase activity and the hyperstabilization of FtsZ polymers [3]. Because the polymers become rigidly locked, the Z-ring loses its ability to undergo the dynamic "treadmilling" (continuous assembly and disassembly) required to constrict the bacterial cell membrane. This mechanism is functionally analogous to how the anticancer drug paclitaxel (Taxol) stabilizes eukaryotic microtubules [3].

G FtsZ FtsZ Monomers GTP GTP Binding & Hydrolysis FtsZ->GTP Polymer Dynamic FtsZ Protofilaments GTP->Polymer ZRing Z-Ring Formation & Treadmilling Polymer->ZRing Hyper Hyperstabilization of Polymers (Aberrant Assembly) Polymer->Hyper Division Normal Bacterial Cell Division ZRing->Division DFB 2,6-Difluorobenzamide Derivatives (Allosteric Modulators) DFB->Hyper Binds H7-T7 Cleft Arrest Z-Ring Arrest & Delocalization Hyper->Arrest Death Bacterial Cell Death Arrest->Death

Fig 1. FtsZ signaling pathway and mechanism of divisome arrest by difluorobenzamides.

Quantitative Biological Profiling

Difluorobenzamides exhibit potent activity against Gram-positive pathogens but face intrinsic resistance from Gram-negative bacteria due to active efflux mechanisms. The table below synthesizes the biological efficacy and biochemical impact of key derivatives.

Table 1: Quantitative Biological Profiling of Difluorobenzamide Derivatives

Compound Class / PrototypePrimary Target OrganismPrimary Mechanism of ActionEfficacy / MIC RangeReference
Benzoylureas (Diflubenzuron)Insect LarvaeChitin Synthesis InhibitionLC50 ~ 0.91 µg/L[4],[1]
3-Methoxybenzamides (PC190723)Gram-Positive (MRSA)FtsZ Polymer HyperstabilizationMIC ~ 1 - 4 µg/mL[2]
MST Derivatives (e.g., MST C4)Gram-Positive (MRSA)FtsZ Polymer HyperstabilizationMIC ~ 2 - 8 µg/mL[3],
Oxadiazole-Benzamides (Series V)Gram-Positive (MDR S. aureus)FtsZ Polymer HyperstabilizationMIC ~ 1 - 2 µg/mL
Overcoming Gram-Negative Resistance

While highly effective against MRSA, difluorobenzamides generally exhibit poor activity against Gram-negative species like E. coli or P. aeruginosa. Causality: These compounds are highly efficient substrates for Resistance-Nodulation-Division (RND) efflux pumps, specifically the AcrAB-TolC system. Deletion of the acrAB genes in E. coli drastically reduces the MIC from >256 µg/mL down to ≤64 µg/mL [3]. Current drug development strategies involve co-administering efflux pump inhibitors (e.g., PAβN) or engineering prodrugs to bypass periplasmic clearance.

Experimental Protocols: Validating FtsZ Inhibition

To ensure rigorous, reproducible evaluation of novel difluorobenzamide analogs, application scientists must utilize orthogonal biochemical assays. Below are the self-validating protocols used to confirm the mechanism of action.

Protocol 1: In Vitro Malachite Green GTPase Assay

Scientific Rationale: Because difluorobenzamides hyperstabilize FtsZ, they paradoxically increase the enzyme's GTPase turnover rate [5]. The Malachite Green assay colorimetrically quantifies the release of inorganic phosphate (Pi) resulting from GTP hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer of 50 mM MES (pH 6.5), 50 mM KCl, and 2.5 mM MgCl2. Causality: MES at pH 6.5 is strictly required because FtsZ polymerization is highly sensitive to pH; physiological pH (7.4) drastically suppresses in vitro assembly. Mg2+ is an essential catalytic cofactor.

  • Protein Incubation: Incubate 10 µM recombinant S. aureus FtsZ (SaFtsZ) with varying concentrations of the difluorobenzamide derivative (e.g., 0.5× to 4× MIC) in 1% DMSO for 10 minutes at 37°C. Causality: Pre-incubation ensures the drug occupies the allosteric cleft before the rapid conformational shift induced by GTP.

  • Reaction Initiation: Spike the mixture with 1 mM GTP to initiate hydrolysis.

  • Quenching & Detection: At 5-minute intervals (0–30 mins), extract 10 µL aliquots and immediately quench them into 90 µL of acidic Malachite Green reagent. Causality: The extreme acidity instantly denatures FtsZ, halting the reaction while forming a detectable phosphomolybdate complex.

  • System Validation & Controls: Read absorbance at 650 nm. A self-validating run must include a DMSO-only vehicle control (establishing baseline GTPase rate) and a no-GTP blank (to subtract background phosphate). A successful hit will demonstrate a dose-dependent increase in Pi release compared to the vehicle.

Workflow Prep 1. Recombinant FtsZ Purification Incubate 2. Incubate FtsZ + Difluorobenzamide Prep->Incubate GTP 3. Initiate Reaction (Add 1 mM GTP) Incubate->GTP Quench 4. Quench & Add Malachite Green GTP->Quench Read 5. Measure Absorbance (OD 650 nm) Quench->Read Analyze 6. Calculate Pi Release (Enzyme Kinetics) Read->Analyze

Fig 2. Step-by-step experimental workflow for the Malachite Green GTPase activity assay.

Protocol 2: 90° Light Scattering Polymerization Assay

Scientific Rationale: To definitively prove hyperstabilization, the physical mass of the polymers must be tracked in real-time.

Step-by-Step Methodology:

  • Spectrofluorometer Setup: Configure a fluorometer with both excitation and emission wavelengths set to 350 nm (slit width 2 nm). Causality: 350 nm avoids absorbance overlap with aromatic amino acids (280 nm) while providing optimal Rayleigh scattering for large protein aggregates.

  • Baseline Establishment: Place 10 µM SaFtsZ and the test compound in the MES polymerization buffer into a quartz cuvette. Record the baseline scatter for 2 minutes.

  • Kinetic Tracking: Inject 1 mM GTP and monitor the scattering intensity continuously for 20 minutes.

  • System Validation & Controls: In the DMSO control, scattering will rapidly peak and then slowly decline as GTP is depleted and polymers disassemble. In the presence of an active difluorobenzamide, the scattering will reach a significantly higher amplitude and maintain a sustained plateau, visually confirming that the drug has locked the polymers in a hyperstabilized state[5].

References

  • Chai, W. C., et al. "Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ." Antibiotics (MDPI), 2020.[Link]

  • Ferrer-González, E., et al. "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications." Molecules (MDPI), 2022.[Link]

  • Wikipedia Contributors. "Diflubenzuron." Wikipedia, The Free Encyclopedia.[Link]

Sources

The Solvation Thermodynamics and Formulation of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

N-substituted benzamides (e.g., N-methylbenzamide, N-ethylbenzamide) are ubiquitous structural motifs in medicinal chemistry, frequently appearing in central nervous system (CNS) therapeutics and psychiatric drugs. However, their rigid planar structures and strong intermolecular hydrogen-bonding networks often result in high crystal lattice energies, presenting significant solubility challenges during formulation.

This whitepaper provides a comprehensive mechanistic analysis of the solubility of N-substituted benzamides across various organic solvents and lipid-based excipients. By dissecting the thermodynamics of solvation—specifically the "water-dragging effect" and Linear Free Energy Relationships (LFER)—we provide formulation scientists with field-proven, self-validating methodologies to predict and enhance drug loading capacity.

Mechanistic Causality: The Solvation Challenge

To overcome the poor aqueous and lipid solubility of N-substituted benzamides, one must first understand the energetic barriers to dissolution.

The Crystal Lattice vs. Solvation Energy

The primary barrier to dissolving N-substituted benzamides is the enthalpy of fusion ( ΔHfus​ ). The amide group (–CONH–) acts as both a potent hydrogen bond donor and acceptor. In the solid state, these molecules form highly ordered, stable intermolecular hydrogen-bonded networks. For a solvent to dissolve the compound, the solvation energy (solvent-solute interactions) must overcome the solute-solute lattice energy.

The "Water-Dragging" Effect in Lipid Vehicles

When formulating poorly soluble benzamides in lipid-based formulations (LBFs), the hydration state of the excipient plays a critical, non-linear role in solubility. Research utilizing Linear Free Energy Relationships (LFER) has demonstrated that the solvation properties of "dry" organic solvents differ significantly from "water-saturated" solvents[1].

For example, the solubility of N-methylbenzamide increases by more than 50% in water-saturated tricaprylin compared to completely dry tricaprylin[2].

  • Causality: This phenomenon, known as the "water-dragging effect," occurs because water molecules partition into the lipid phase, forming localized, short-range isotropic microenvironments (reversed micelles). These solvated water molecules act as thermodynamic bridges, satisfying the hydrogen-bonding requirements of the benzamide's amide proton and carbonyl oxygen, thereby drastically lowering the free energy of transfer from the solid state into the lipid[1].

LBF_Selection API N-Substituted Benzamide (High Crystal Lattice Energy) Assess Assess H-Bonding & Lipophilicity (LogP) API->Assess DryLipid Dry Lipid Vehicles (e.g., Tricaprylin) Assess->DryLipid Low Polarity WetLipid Water-Saturated Lipids (Water-Dragging Effect) Assess->WetLipid High H-Bonding DryLipid->WetLipid +50% Sol. Gain (N-methylbenzamide) Surfactant Add Surfactants/Co-solvents (PEG400, Cremophor EL) WetLipid->Surfactant Microemulsion Microemulsion Formation (Isotropic Short-Range Order) Surfactant->Microemulsion Thermodynamic Stability

Caption: Mechanistic pathway for overcoming lattice energy via water-saturated lipid vehicles.

Quantitative Solubility Profiles

Understanding the baseline thermodynamic solubility of the parent benzamide structure provides a directional guide for predicting the behavior of N-substituted derivatives. Solubility generally increases proportionally with the polarity and hydrogen-bonding capacity of the solvent[3].

Table 1: Thermodynamic Mole Fraction Solubility of Benzamide at 298.15 K [4]

SolventTemperature (K)Mole Fraction Solubility ( x⋅103 )Solvation Mechanism
Methanol 298.15158.3Strong H-bond donor/acceptor; disrupts solute lattice efficiently.
Acetone 298.15126.9Strong H-bond acceptor; stabilizes the amide proton.
Ethanol 298.1589.2Moderate H-bond donor/acceptor; lower dielectric constant than methanol.
Water 298.150.13High hydrophobic penalty for the phenyl ring; hydrophobic effect drives precipitation.

Note: The addition of N-alkyl substitutions (e.g., N-ethyl, N-propyl) increases lipophilicity (LogP), which will proportionally decrease solubility in highly polar solvents like methanol and water, while increasing solubility in less polar excipients like Capmul MCM EP or Maisine 35-1[5].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately calculate drug loading capacity in complex formulations, solubility must first be determined in single excipients. The Shake-Flask Method remains the gold standard for determining true thermodynamic (equilibrium) solubility[3].

The following protocol is designed as a self-validating system: equilibrium is only confirmed when the variance between consecutive time points falls below the margin of analytical error.

Step-by-Step Protocol
  • Supersaturation Preparation: Weigh approximately 150% of the estimated soluble amount of the N-substituted benzamide into a glass vial.

    • Causality: Maintaining a 50% excess of the solid phase ensures that the chemical potential of the dissolved drug remains perfectly equal to the chemical potential of the solid crystal, a strict requirement for thermodynamic equilibrium[5].

  • Excipient Addition: Add exactly 750 mg of the target solvent/excipient (e.g., PEG400, Cremophor EL, or dry/wet tricaprylin)[5]. Seal the vial with a tight-fitting lid to prevent solvent evaporation or unintended atmospheric water sorption.

  • Incubation & Agitation: Vortex the mixture vigorously, then place it on a plate shaker inside an incubator set strictly to 37 °C (or target physiological/storage temperature).

  • Phase Separation: After 24, 48, and 72 hours, centrifuge the vials at 2800 ×g for 30 minutes at 37 °C[5].

    • Causality: Centrifuging at the exact incubation temperature is critical. If the sample cools during transfer or centrifugation, the solubility limit drops, causing spontaneous micro-precipitation that artificially lowers the quantified supernatant concentration.

  • Sampling & Dilution: Immediately extract 20–30 mg of the clear supernatant. Transfer to a 5 mL volumetric flask and dilute with methanol (or isopropanol for triglyceride oils like Soybean Oil that are immiscible with methanol)[5].

  • Quantification & Validation: Analyze the diluted samples via HPLC-UV.

    • Self-Validation Check: Equilibrium solubility is officially established only when the quantified concentration differs by less than 10% between two consecutive time points (e.g., 48h and 72h)[5].

ShakeFlask Start Weigh Excess API (>150% Expected Sol.) AddSolvent Add Solvent/Excipient (e.g., 750 mg) Start->AddSolvent Incubate Vortex & Incubate (37°C, 24-72h) AddSolvent->Incubate Centrifuge Phase Separation (Centrifuge 2800g, 30 min) Incubate->Centrifuge Sample Supernatant Sampling & Dilution Centrifuge->Sample Analyze HPLC/UV Quantification Sample->Analyze Decision Δ < 10% vs Previous? Analyze->Decision Decision->Incubate No (Continue) Done Equilibrium Solubility Established Decision->Done Yes (Equilibrium)

Caption: Self-validating thermodynamic shake-flask workflow for solubility determination.

Advanced Formulation Strategies

When single-solvent solubility is insufficient for the required therapeutic dose of an N-substituted benzamide, formulators must employ complex systems:

  • Ethoxylated Co-Solvents: Excipients like Carbitol, PEG400, and Polysorbate 80 provide excellent solubilization for benzamides due to their dense oxygen-rich backbones, which act as powerful hydrogen-bond acceptors[2].

  • Ternary Systems (Microemulsions): Combining water, a co-solvent, and a surfactant creates a synergistic effect. Microemulsions feature isotropic short-range order (reversed micelles) that encapsulate the hydrophobic phenyl rings while stabilizing the polar amide core[2].

  • Cyclodextrin Complexation: For aqueous formulations, utilizing hydroxypropyl- β -cyclodextrin (HP- β -CD) can shield the hydrophobic bulk of the N-substituted benzamide within its hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[6].

References

  • Persson, L. C., et al. "Tools for Early Prediction of Drug Loading in Lipid-Based Formulations." Molecular Pharmaceutics, ACS Publications / PMC, 2015.[Link]

  • Li, P. "Application of Linear Free Energy Relationships in the Prediction of Triglyceride/Water Partition Coefficients and Lipid Bilayer Permeability." UKnowledge, University of Kentucky, 2008.[Link]

Sources

A Technical Guide to the In Silico Modeling and Conformational Analysis of 2,6-difluoro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling and conformational analysis of 2,6-difluoro-N-propylbenzamide, a molecule of interest due to the significant influence of its ortho-fluoro substituents on amide bond geometry and overall molecular conformation. We present a multi-stage computational workflow, beginning with initial structure generation and progressing through robust conformational searching via molecular mechanics, followed by high-level quantum mechanical refinement using Density Functional Theory (DFT). This guide emphasizes the causality behind methodological choices, from force field selection to the level of theory, ensuring a self-validating and scientifically rigorous approach. Detailed protocols, data interpretation strategies, and visualization techniques are provided to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the conformational landscape of this and related small molecules, which is critical for understanding their physicochemical properties and potential biological activity.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For molecules with rotatable bonds, such as 2,6-difluoro-N-propylbenzamide, a multitude of spatial arrangements, or conformations, are possible. Conformational analysis aims to identify the stable, low-energy conformers and understand the energy barriers between them.[1] This understanding is paramount in fields like drug discovery, where a molecule's bioactive conformation dictates its ability to bind to a biological target.[2]

The subject of this guide, 2,6-difluoro-N-propylbenzamide, presents a particularly interesting case. The benzamide moiety is a common scaffold in medicinal chemistry.[3][4] The addition of two fluorine atoms at the ortho positions of the phenyl ring introduces strong electronic and steric effects.[5][6] These substituents can significantly influence:

  • Amide Bond Planarity: The ortho-substituents can force the amide group out of the plane of the aromatic ring, altering its resonance and reactivity.[5]

  • Rotational Barriers: The energy required to rotate around the Ar–C(O) and C(O)–N bonds is affected, restricting the accessible conformational space.[5]

  • Intramolecular Interactions: The potential for non-covalent interactions, such as hydrogen bonds involving the fluorine atoms, can stabilize specific conformations.[7]

Therefore, a thorough in silico analysis is essential to predict the preferred three-dimensional structure and dynamic behavior of 2,6-difluoro-N-propylbenzamide, providing insights that can guide experimental studies and rational molecular design.

Theoretical Foundations & Methodological Rationale

A robust computational study relies on the appropriate selection of theoretical methods. The primary trade-off is between computational cost and accuracy.[8][9] For conformational analysis of a small molecule, a hierarchical approach is most effective, starting with a broad, computationally inexpensive search followed by high-accuracy refinement of promising candidates.

Pillar 1: Molecular Mechanics (MM) for Broad Conformational Searching

Molecular Mechanics methods treat molecules as a collection of atoms held together by springs (bonds) and governed by a set of classical physics equations known as a force field.[10] This approach is computationally efficient, making it ideal for exploring the vast conformational space of a flexible molecule.[11]

Causality of Choice: The selection of a force field is critical. For 2,6-difluoro-N-propylbenzamide, a force field parameterized for general organic molecules, including those with halogens, is necessary.

  • MMFF94s: The Merck Molecular Force Field 94s is an excellent choice for drug-like organic compounds and has specific parameters for amides and halides.[10]

  • GAFF (General AMBER Force Field): GAFF is also well-suited for organic molecules and is designed to be compatible with the widely used AMBER force fields for biomolecules.[10]

The goal of the MM stage is not to obtain exact energies but to generate a diverse and comprehensive set of plausible, low-energy conformers for further analysis.[12]

Pillar 2: Quantum Mechanics (QM) for High-Accuracy Refinement

Quantum Mechanics methods, particularly Density Functional Theory (DFT), provide a much more accurate description of electronic structure and, consequently, molecular energies and geometries.[13][14] DFT is the workhorse of modern computational chemistry for its balance of accuracy and computational feasibility.[8][9]

Causality of Choice:

  • Functional Selection: The choice of the exchange-correlation functional is key. B3LYP is a widely used hybrid functional that often provides good results for geometries and relative energies of organic molecules.[8][15] For systems where non-covalent interactions are crucial, functionals incorporating dispersion corrections (e.g., B3LYP-D3) are highly recommended.

  • Basis Set Selection: The basis set determines the flexibility the calculation has to describe the electron orbitals. A Pople-style basis set like 6-311++G(d,p) offers a good balance, providing diffuse functions (the ++) for describing lone pairs and polarization functions (d,p) to handle the non-spherical electron distribution in bonded atoms.[8]

By re-optimizing the geometries of the low-energy conformers found during the MM search at a DFT level, we obtain highly reliable structures and relative energies.[16]

The In Silico Experimental Workflow

This section details the step-by-step protocol for a comprehensive conformational analysis. Adherence to best practices, such as documenting all steps and organizing data, is crucial for reproducibility.[17]

Protocol 1: Initial Structure Generation
  • 2D to 3D Conversion: Begin by drawing the 2D structure of 2,6-difluoro-N-propylbenzamide in a molecular editor such as Avogadro or ChemDraw.

  • Initial 3D Generation: Use a structure generation tool, like OpenBabel's builder, to convert the 2D representation into an initial 3D structure.[18] This process generates a reasonable starting geometry.

  • Preliminary Optimization: Perform a quick geometry optimization using a computationally inexpensive force field like UFF or MMFF94s to clean up the initial 3D structure, correcting any unrealistic bond lengths or angles.[10]

Protocol 2: Molecular Mechanics Conformational Search

The objective is to systematically or stochastically rotate the key dihedral angles to find all low-energy minima on the potential energy surface.[19][20]

  • Define Rotatable Bonds: Identify the key rotatable bonds. For 2,6-difluoro-N-propylbenzamide, these are primarily:

    • τ1: C(aryl)-C(aryl)-C(O)-N (Rotation of the amide group relative to the phenyl ring)

    • τ2: C(aryl)-C(O)-N-C(propyl) (Amide bond rotation)

    • τ3: C(O)-N-C(propyl)-C(propyl)

    • τ4: N-C(propyl)-C(propyl)-C(propyl)

  • Select Search Algorithm: Choose a conformational search method.

    • Systematic Search: Rotates each defined bond by a fixed increment (e.g., 30°). This is thorough but can be computationally expensive for molecules with many rotatable bonds.[20]

    • Stochastic/Monte Carlo Search: Randomly changes torsion angles and accepts the new conformation based on its energy. This is often more efficient for flexible molecules.[20]

  • Execution:

    • Software: Utilize software capable of performing these searches, such as the conformational search modules in Schrödinger's MacroModel, MOE, or free alternatives like VEGA ZZ.[12][19]

    • Energy Window: Set an energy window (e.g., 10 kcal/mol) above the global minimum to save only the most relevant conformers.

    • Redundancy Check: Use an RMSD (Root-Mean-Square Deviation) cutoff (e.g., 0.5 Å) to filter out duplicate structures.[21]

Protocol 3: QM Geometry Optimization and Frequency Analysis

This protocol refines the candidate structures from the MM search to yield high-quality data.

  • Prepare Input Files: For each unique conformer identified in Protocol 2, create an input file for a quantum chemistry package like Gaussian.[2][16]

  • Define Calculation: Specify the level of theory. A robust choice is B3LYP/6-311++G(d,p) . For potentially important dispersion interactions, B3LYP-D3(BJ)/6-311++G(d,p) is recommended.

  • Job Type: Set the calculation to Opt Freq (Optimization and Frequency).

    • The Opt keyword will perform a geometry optimization, finding the nearest local energy minimum.

    • The Freq keyword will perform a vibrational frequency calculation on the optimized geometry. This is a crucial self-validation step: a true energy minimum will have zero imaginary frequencies. A single imaginary frequency indicates a transition state.[22]

  • Execution and Analysis: Run the calculations. After completion, extract the final electronic energies (including zero-point vibrational energy correction) for each successfully optimized conformer.

Workflow Visualization

The entire computational pipeline can be visualized as a flowchart, ensuring a logical and reproducible process from initial structure to final data analysis.

G Computational Workflow for Conformational Analysis cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: Conformational Space Exploration cluster_2 Phase 3: High-Level Refinement & Analysis SMILES 1. Input Structure (SMILES or 2D Sketch) Gen3D 2. Generate 3D Coordinates (e.g., OpenBabel) SMILES->Gen3D MM_Opt 3. Initial MM Optimization (e.g., MMFF94s) Gen3D->MM_Opt Conf_Search 4. MM Conformational Search (Systematic or Stochastic) MM_Opt->Conf_Search Filter 5. Filter & Cluster Conformers (Energy Window & RMSD Cutoff) Conf_Search->Filter QM_Opt 6. QM Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Filter->QM_Opt Freq 7. Frequency Calculation (Confirm Minima) QM_Opt->Freq Analysis 8. Data Analysis (Relative Energies, Boltzmann Population) Freq->Analysis

Caption: A multi-phase workflow for in silico conformational analysis.

Data Presentation and Interpretation

The final output of the workflow is a set of low-energy conformers with their corresponding energies. This data should be organized and analyzed to extract meaningful insights.

Quantitative Data Summary

It is best practice to summarize the quantitative results in a table. This allows for easy comparison of the key properties of the most stable conformers. The relative energy (ΔE) is calculated with respect to the lowest energy conformer (the global minimum).

Table 1: Illustrative QM-Calculated Properties of Stable 2,6-difluoro-N-propylbenzamide Conformers

Conformer ID Relative Energy (ΔE, kcal/mol) Key Dihedral τ1 (Ar-C=O) (°) Key Dihedral τ2 (C-N) (°) Dipole Moment (Debye) Boltzmann Population (%) at 298.15 K
Conf-01 0.00 45.2 178.5 2.1 75.3
Conf-02 0.85 -44.8 179.1 2.3 18.1
Conf-03 1.50 46.1 5.4 3.5 4.9

| Conf-04 | 2.50 | -45.5 | 6.1 | 3.7 | 1.7 |

Note: Data is illustrative to demonstrate proper formatting. Actual results will be generated by the described workflow.

Interpreting the Results
  • Relative Energies & Population: The Boltzmann population gives the probability of finding the molecule in a particular conformation at a given temperature. As shown in the illustrative table, even if multiple conformers are close in energy, one or two often dominate the population.

  • Dihedral Angles: The values of key dihedral angles (τ1 and τ2) are critical. For this molecule, a non-zero τ1 is expected due to the steric clash between the ortho-fluorine atoms and the amide's carbonyl oxygen. This twisting disrupts the π-conjugation between the ring and the amide group.[5]

  • Visualization: Visual inspection of the conformers is essential. Superimposing the lowest energy structures can reveal the key regions of flexibility and conformational diversity. It can also highlight potential intramolecular hydrogen bonds, for example, between the amide N-H and an ortho-fluorine, which could stabilize certain geometries.

Logical Relationship Visualization

The relationship between computational choices and the reliability of the final results can be visualized to underscore the importance of the hierarchical approach.

G MM Molecular Mechanics (MM) (e.g., MMFF94s) Speed High Computational Speed MM->Speed BroadSearch Broad Conformational Search MM->BroadSearch QM Quantum Mechanics (QM) (e.g., DFT) Accuracy High Accuracy QM->Accuracy RefinedEnergies Accurate Relative Energies & Geometries QM->RefinedEnergies Speed->BroadSearch Accuracy->RefinedEnergies BroadSearch->RefinedEnergies Provides Candidates ReliablePrediction Reliable Conformational Prediction RefinedEnergies->ReliablePrediction

Sources

literature review of N-propylbenzamide and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Pharmacology, and Therapeutic Potential of N-Propylbenzamide and its Analogs

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] N-propylbenzamide, a simple derivative, serves as a foundational template for a vast class of analogs with diverse and potent pharmacological activities.[3] This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications of N-propylbenzamide and its derivatives. We delve into their significant potential as anticonvulsant, neuroprotective, anticancer, and anti-inflammatory agents, supported by detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams. The guide aims to synthesize field-proven insights with technical accuracy, explaining the causality behind experimental designs and highlighting the therapeutic promise of this versatile chemical class.

Introduction: The Benzamide Scaffold

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. Their chemical stability, coupled with the ability of the amide group to act as both a hydrogen bond donor and acceptor, makes them ideal for molecular recognition by biological receptors.[2] This versatility has led to the development of numerous benzamide-containing drugs with applications across various medical fields, including psychiatry (e.g., Sulpiride, Amisulpride) and oncology.[1]

The N-propylbenzamide core, specifically, has served as a starting point for extensive medicinal chemistry campaigns. By systematically modifying the N-propyl group and substituting the phenyl ring, researchers have developed analogs with tailored affinities for specific targets, leading to a broad spectrum of biological effects ranging from central nervous system modulation to antimicrobial action.[1][4][5] This guide will explore the key areas where these analogs have shown significant promise.

Synthetic Strategies and Methodologies

The synthesis of N-propylbenzamide analogs generally relies on the formation of an amide bond, a fundamental reaction in organic chemistry. The most common approach involves the coupling of a benzoic acid derivative with an appropriate amine.

General Synthesis Workflow

The primary synthetic route involves activating a substituted benzoic acid, often by converting it to an acyl chloride, and subsequently reacting it with an amine. This straightforward and high-yielding process allows for the creation of a diverse library of analogs by varying both the benzoic acid and amine starting materials.

G cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Final Product & Purification Benzoic Acid Derivative Benzoic Acid Derivative Activation (e.g., SOCl2, CDI) Activation (e.g., SOCl2, CDI) Benzoic Acid Derivative->Activation (e.g., SOCl2, CDI) Step 1 Amine (e.g., n-propylamine) Amine (e.g., n-propylamine) Amide Bond Formation Amide Bond Formation Amine (e.g., n-propylamine)->Amide Bond Formation Acyl Chloride / Activated Ester Acyl Chloride / Activated Ester Activation (e.g., SOCl2, CDI)->Acyl Chloride / Activated Ester Acyl Chloride / Activated Ester->Amide Bond Formation Crude N-Alkylbenzamide Crude N-Alkylbenzamide Amide Bond Formation->Crude N-Alkylbenzamide Step 2 Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Crude N-Alkylbenzamide->Purification (Chromatography/Recrystallization) Pure N-Propylbenzamide Analog Pure N-Propylbenzamide Analog Purification (Chromatography/Recrystallization)->Pure N-Propylbenzamide Analog

Caption: General workflow for the synthesis of N-propylbenzamide analogs.

Experimental Protocol: General Procedure for N-Benzamide Synthesis

This protocol is adapted from a common method used for synthesizing a variety of N-substituted benzamides.[4] The causality behind this choice rests on its high efficiency and applicability to a wide range of substrates. The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Substituted amine (e.g., n-propylamine) (1.1 eq)

  • Triethylamine (TEA) or other base (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Acid Chloride Formation: To a solution of the substituted benzoic acid in anhydrous CH₂Cl₂ at 0°C, add thionyl chloride dropwise. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Solvent Removal: Remove the solvent and excess thionyl chloride in vacuo. The resulting crude acyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool the mixture to 0°C. Add the substituted amine dropwise, followed by the base (e.g., TEA).

  • Reaction: Allow the reaction mixture to stir at room temperature for 8 hours or until completion.[4]

  • Workup: Extract the crude product with EtOAc. Wash the combined organic layers sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted benzamide.[4]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of N-propylbenzamide analogs is vast, with significant findings in neurology, oncology, and infectious diseases.

Anticonvulsant Activity

A prominent area of research for benzamide derivatives is in the treatment of epilepsy.[1][6] Many analogs show potent activity in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[5]

Mechanism of Action: While not fully elucidated for all analogs, a key mechanism appears to be the modulation of voltage-gated ion channels. Studies on fluorinated N-benzamide enaminones revealed that active anticonvulsant compounds significantly reduce the amplitude of whole-cell sodium currents, with no effect on T-type calcium currents, suggesting a selective effect on voltage-gated sodium channels.[7]

Structure-Activity Relationship:

  • N-Benzyl Moiety: Studies on N-benzyl-2-acetamidopropionamide derivatives found that this group is generally favorable for activity.[8]

  • Stereochemistry: For chiral analogs, the anticonvulsant activity often resides in a single stereoisomer. For N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-stereoisomer (ED₅₀ = 4.5 mg/kg) was significantly more potent than the (S)-stereoisomer (ED₅₀ > 100 mg/kg).[8]

  • Substituents on Phenyl Ring: In isatin-based benzamide derivatives, methoxy-substituted compounds showed significant anti-seizure activity in the MES model.[6] The position of the methoxy group was found to be critical for activity in the PTZ model.[6]

Data Summary: Anticonvulsant Activity of Benzamide Analogs

CompoundAnimal ModelAdministrationED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI)Reference
N-benzyl-2-acetamido-3-methoxypropionamide (racemic)Mousei.p.8.3414.9[8]
(R)-N-benzyl-2-acetamido-3-methoxypropionamideMousei.p.4.5276.0[8]
N-benzyl-2-acetamido-3-methoxypropionamide (racemic)Ratp.o.3.9>80>20.5[8]
PhenytoinMousei.p.6.5507.7[8]
PhenytoinRatp.o.23>800>35[8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model This protocol, based on procedures from the Epilepsy Therapy Screening Program (ETSP), is a standard for identifying compounds that prevent seizure spread.[7]

  • Animal Preparation: Use adult male mice (e.g., CF1 strain) or rats.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) as a suspension in a vehicle like 0.5% methylcellulose.[7] Doses typically range from 30 to 300 mg/kg.[5]

  • Pretreatment Time: Test at various time points (e.g., 0.5h, 4h) after administration to assess onset and duration of action.[6]

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates that the compound is protective.

  • Neurotoxicity: Assess motor impairment using the rotarod test. Animals are placed on a rotating rod (e.g., 6 rpm), and the inability to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.[6]

Dopaminergic Modulation and Neuroprotection

N-propylbenzamide analogs have been extensively investigated as ligands for dopamine receptors, particularly the D₂ and D₃ subtypes, which are critical targets in neuropsychiatric and neurodegenerative disorders like Parkinson's disease and schizophrenia.[9][10]

Mechanism of Action: Substituted benzamides typically act as antagonists or partial agonists at D₂/D₃ receptors.[9] These G-protein-coupled receptors exist in high- and low-affinity states; agonists bind preferentially to the high-affinity state, which is coupled to G-proteins and considered the functional form.[9] The selectivity for D₃ over D₂ receptors is a key goal in modern drug design to achieve therapeutic effects with fewer side effects.[11]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D3R Dopamine D3 Receptor DA->D3R Binds GPCR G-protein D3R->GPCR Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GPCR->Effector Modulates Response Cellular Response Effector->Response Analog Benzamide Analog (Antagonist) Analog->D3R Blocks

Caption: Simplified diagram of dopamine D3 receptor antagonism by a benzamide analog.

Structure-Activity Relationship for D₃ Receptor Affinity:

  • N-Phenyl Piperazine Moiety: Analogs incorporating an N-phenyl piperazine group, such as 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide, show high affinity and moderate selectivity for D₃ over D₂ receptors.[12]

  • Terminal Aromatic Group: Replacing a naphthyl group with a 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl group in one series maintained high D₃ affinity (Ki = 1.3 nM) while improving selectivity over the D₂ receptor to 345-fold.[11]

Application in Neurodegenerative Diseases: Beyond direct receptor modulation, benzamide analogs are being developed as multi-target agents for diseases like Alzheimer's.[13] By combining a benzamide pharmacophore with a metal-chelating moiety like hydroxypyridinone (HPO), researchers have created hybrids that inhibit monoamine oxidase B (MAO-B) and chelate excess iron, addressing multiple pathological pathways in a single molecule.[13] Some benzamides have also shown potential in animal models of Parkinson's disease by arresting or slowing the progressive loss of central nervous system function.[14]

Data Summary: Dopamine Receptor Binding Affinities

CompoundD₃ Receptor Ki (nM)D₂ Receptor Ki (nM)Selectivity (D₂/D₃)Reference
Compound 331.3448345[11]
Compound 380.73360494[11]
Compound 520.96432450[11]
[³H]Raclopride181.60.09[12]
Anticancer and Enzyme Inhibitory Activity

The benzamide scaffold is present in several anticancer agents, notably histone deacetylase (HDAC) inhibitors. A series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) showed potent anti-proliferative activity against multiple cancer cell lines, including MCF-7 (breast) and K562 (leukemia).[15]

Mechanism of Action: As HDAC inhibitors, these compounds prevent the removal of acetyl groups from histones, leading to a more open chromatin structure. This alters gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. Molecular docking studies confirm that these benzamide derivatives can form key interactions, including hydrogen bonds, within the active site of HDAC enzymes.[15][16]

Experimental Protocol: In Vitro Anti-proliferative (MTT) Assay This protocol provides a framework for assessing the cytotoxic effects of compounds on cancer cell lines.[15]

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-propylbenzamide analogs for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The N-propylbenzamide scaffold and its analogs constitute a remarkably versatile and pharmacologically significant class of compounds. The literature robustly demonstrates their potential across a wide spectrum of therapeutic areas, most notably as anticonvulsants and modulators of the central nervous system. The straightforward synthesis allows for extensive structural diversification, enabling fine-tuning of activity and selectivity for specific biological targets.

Future research should focus on several key areas:

  • Multi-Target Ligands: Expanding on the work in Alzheimer's, designing single molecules that can address multiple disease pathways (e.g., combining receptor antagonism with enzyme inhibition) is a promising strategy for complex multifactorial diseases.[10][13]

  • Pharmacokinetic Optimization: While many analogs show high in vitro potency, future work must optimize properties like solubility, metabolic stability, and blood-brain barrier penetration to translate this potency into in vivo efficacy.

  • Novel Target Identification: As new biological targets are validated, the vast chemical space of N-propylbenzamide analogs can be screened to identify novel inhibitors or modulators, potentially uncovering new therapeutic applications.

By continuing to explore the rich structure-activity relationships of this chemical class, the scientific community can further unlock its potential to develop next-generation therapeutics for a range of unmet medical needs.

References

  • PrepChem.com. Synthesis of N-propylbenzamide.
  • MDPI. 2-(N-allylsulfamoyl)-N-propylbenzamide.
  • BenchChem. Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
  • MDPI.
  • ResearchGate.
  • NIH National Library of Medicine. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • NIH National Library of Medicine. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities.
  • NIH National Library of Medicine. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Acta Poloniae Pharmaceutica. NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY.
  • NIH National Library of Medicine. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • ScienceDirect.
  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • NIH National Library of Medicine.
  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • Google Patents.
  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • BenchChem. Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development.
  • Michigan Drug Discovery.
  • MilliporeSigma. Dopamine Receptors.
  • PubChem. N-Propylbenzamide.
  • NIH National Library of Medicine. 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity.
  • NIH National Library of Medicine. [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide.
  • NIH National Library of Medicine. High-affinity and selective dopamine D3 receptor full agonists.
  • NIH National Library of Medicine.
  • MDPI. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.
  • NIH National Library of Medicine.
  • MDPI.
  • PubMed. Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines.
  • PubMed. N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1.

Sources

Sourcing and Validation of 2,6-Difluoro-N-propylbenzamide: A Technical Whitepaper for Drug and Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-difluoro-N-propylbenzamide (CAS: 1343286-93-0) is a highly specialized fluorinated building block that has become increasingly critical in the synthesis of advanced agrochemicals and pharmaceutical intermediates. As a terminal amine derivative, it provides a unique combination of steric hindrance, metabolic stability, and lipophilicity. This whitepaper provides a comprehensive guide on the commercial availability of this compound and outlines a self-validating quality control (QC) protocol to ensure batch integrity prior to downstream synthesis.

Chemical Profile and Mechanistic Utility

The structural architecture of 2,6-difluoro-N-propylbenzamide (Molecular Formula: C10H11F2NO; Molecular Weight: 199.20 g/mol ) is deliberately designed to leverage the stereoelectronic effects of fluorine.

  • Conformational Locking: The fluorine atoms at the 2 and 6 positions of the aromatic ring create significant steric bulk adjacent to the amide carbonyl. This restricts the rotation of the amide bond, locking the molecule into a preferred geometry that is highly resistant to enzymatic degradation (e.g., cytochrome P450-mediated ortho-hydroxylation).

  • Lipophilic Vectoring: The N-propyl chain provides an exact steric volume that optimizes the balance between lipophilicity (LogP) and aqueous solubility. This is crucial for systemic circulation and membrane permeability in target biological systems.

In agrochemical development, this compound serves as a critical terminal amine. For instance, it is coupled with cyclopropane-1-carbonyl chlorides to yield broad-spectrum pesticidal molecules. A notable documented application is its use in the synthesis of trans-3-(2,2-Dichloro-3-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxamido)-2,6-difluoro-N-propylbenzamide (Compound F2021), a potent agent utilized against pests in Phyla Arthropoda and Nematoda .

Commercial Supplier Landscape

Due to the complexities of regioselective fluorination, sourcing high-purity 2,6-difluoro-N-propylbenzamide requires careful vendor selection. Commercial vendors typically synthesize this via the amidation of 2,6-difluorobenzoyl chloride with n-propylamine.

The table below summarizes the quantitative data regarding commercial availability and purity standards from leading chemical suppliers :

SupplierCatalog NumberCAS NumberDeclared PurityStandard Availability
BLD Pharm BD013534291343286-93-0>97%Global Stock
Bidepharm BD013534291343286-93-098%In Stock
Canspec N/A1343286-93-097%In Stock

Supply Chain Note: When procuring this compound, researchers must be vigilant about des-fluoro or mono-fluoro impurities, which frequently arise from incomplete halogen exchange during the supplier's upstream synthesis.

Quality Control & Validation Protocol (Self-Validating System)

To prevent compromised downstream reactions (such as cross-coupling or complex amidation), incoming commercial batches must be subjected to a rigorous, self-validating analytical protocol. Do not rely solely on the supplier's Certificate of Analysis (CoA).

Step 1: System Suitability Test (SST) & Sample Preparation
  • Methodology: Before analyzing the batch, run a known reference standard (e.g., 2-fluorobenzamide) through the HPLC system. The system automatically calculates the tailing factor and theoretical plates.

  • Self-Validation Gate: If the tailing factor exceeds 1.5 or theoretical plates drop below 2000, the system automatically invalidates the run, preventing false approvals due to column degradation.

  • Preparation: Dissolve 10 mg of the sourced 2,6-difluoro-N-propylbenzamide in 1 mL of HPLC-grade acetonitrile (ACN).

Step 2: HPLC-UV Purity Assessment
  • Methodology: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (0.1% TFA in H2O) and Mobile Phase B (0.1% TFA in ACN) from 5% B to 95% B over 5 minutes. Detect at 254 nm.

  • Causality & Rationale: The use of Trifluoroacetic acid (TFA) suppresses the ionization of the amide, ensuring sharp, symmetrical peaks. A purity of >97% must be confirmed to ensure stoichiometric accuracy in subsequent coupling reactions.

Step 3: 19F and 1H NMR Structural Confirmation
  • Methodology: Dissolve 5 mg of the compound in 0.5 mL of CDCl3. Acquire standard 1H NMR and 19F NMR spectra at 400 MHz.

  • Causality & Rationale: Why is 19F NMR mandatory? Fluorination reactions often yield complex mixtures of mono- and di-fluorinated regioisomers. Because these isomers possess nearly identical polarities, they can co-elute and hide in standard reverse-phase HPLC (a chromatographic blind spot). 19F NMR provides distinct, unambiguous chemical shifts for the two equivalent ortho-fluorines, definitively confirming the 2,6-substitution pattern.

Step 4: Karl Fischer (KF) Moisture Analysis
  • Methodology: Titrate 100 mg of the sample using a volumetric Karl Fischer titrator.

  • Causality & Rationale: Commercial batches often absorb atmospheric moisture during transit. Because 2,6-difluoro-N-propylbenzamide is frequently deployed in anhydrous coupling reactions utilizing moisture-sensitive reagents (like oxalyl chloride or HATU), the water content must be validated to be <0.1% to prevent the hydrolysis of the coupling agents.

Workflow Visualization

QC_Workflow Procurement Commercial Procurement (CAS: 1343286-93-0) Batch Incoming Batch 2,6-difluoro-N-propylbenzamide Procurement->Batch QC_Phase Analytical QC Phase Batch->QC_Phase HPLC HPLC-UV Analysis (Check >97% Purity) QC_Phase->HPLC NMR 19F & 1H NMR (Confirm Di-fluoro Pattern) QC_Phase->NMR KF Karl Fischer Titration (Moisture <0.1%) QC_Phase->KF Decision Quality Gate HPLC->Decision NMR->Decision KF->Decision Reject Reject / Purify Decision->Reject Any Fail Approve Approve for Synthesis Decision->Approve All Pass Application Downstream Coupling (e.g., Pesticidal Intermediates) Approve->Application

Figure 1: End-to-end procurement, quality control, and downstream application workflow.

References

  • Title: US20180098541A1 - Molecules having pesticidal utility and intermediates, compositions and processes related thereto Source: Google Patents URL

Methodological & Application

using 2,6-difluoro-N-propylbenzamide in antimicrobial assays

Interpretation: The hypothetical data suggests that 2,6-difluoro-N-propylbenzamide exhibits activity primarily against Gram-positive bacteria, including a methicillin-resistant S. aureus (MRSA) strain. The lack of activity against Gram-negative organisms could be due to membrane impermeability or efflux, consistent with observations for other benzamide derivatives. [1]

Quality Control & Self-Validation

Every protocol must be a self-validating system. Adherence to QC practices ensures the reliability and reproducibility of results.

  • QC Strains: Always include well-characterized QC strains (e.g., from ATCC) in each assay run. [16][17]The results for these strains must fall within the acceptable ranges established by CLSI or EUCAST to validate the test run. [4][18]* Controls: Include growth controls (organism, no compound) and sterility controls (media, no organism) in every MIC assay.

  • Standardization: Strict adherence to standardized inoculum density, media preparation, incubation conditions, and reading methods is paramount. [13]Deviations can lead to significant variations in results.

References

  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. Available at: [Link]

  • Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. PMC. Available at: [Link]

  • EUCAST disk diffusion method for antimicrobial susceptibility testing. EUCAST. Available at: [Link]

  • Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. MDPI. Available at: [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available at: [Link]

  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents. PMC. Available at: [Link]

  • Compiled list of ATCC strains used for tests and media quality control. Microrao. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute | CLSI. Available at: [Link]

  • Multiple effects of benzamide antibiotics on FtsZ function. PubMed. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. Available at: [Link]

  • EUCAST Disk Diffusion Method (Part 1). CGSpace. Available at: [Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. MDPI. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. Available at: [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. ResearchGate. Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. Available at: [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available at: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]_

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]

  • Results of benzamide solubility measurements and computations. All... ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

Sources

Topic: High-Throughput Quantification of 2,6-difluoro-N-propylbenzamide in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocols for the quantitative analysis of 2,6-difluoro-N-propylbenzamide in human plasma. Designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, this application note details a robust LC-MS/MS method, from sample preparation to full bioanalytical method validation. We explore three common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provide step-by-step protocols for each. The causality behind experimental choices is explained, ensuring technical accuracy and field-proven insights. All methodologies are grounded in the principles outlined by the FDA and EMA for bioanalytical method validation.[1][2][3][4]

Introduction and Scientific Background

2,6-difluoro-N-propylbenzamide is a compound of interest within a class of molecules known for diverse biological activities. The 2,6-difluorobenzamide motif is a key pharmacophore in various therapeutic candidates, including inhibitors of the FtsZ protein and store-operated calcium channels.[5][6][7] Accurate quantification of this compound in biological matrices like plasma is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to drug development and regulatory submission.[8]

The primary challenge in bioanalysis is the complexity of the biological matrix. Plasma contains a high concentration of proteins, lipids, salts, and endogenous small molecules that can interfere with analysis, primarily through a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during mass spectrometry ionization.[9][10] Therefore, a selective and efficient sample preparation strategy is paramount for developing a reliable and reproducible quantitative method.[11][12] This guide focuses on LC-MS/MS, the gold standard for small molecule bioanalysis due to its superior sensitivity and selectivity.[13]

Choosing the Right Sample Preparation Strategy

The choice of sample preparation is a critical decision that balances throughput, recovery, and the required level of cleanliness. The optimal technique depends on the specific requirements of the study, such as sample volume, required limit of quantitation (LLOQ), and available automation.[12][14]

  • Protein Precipitation (PPT): The fastest and simplest method. It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample to denature and precipitate proteins.[15] While excellent for high-throughput screening, it is the "dirtiest" method, leaving significant amounts of phospholipids and other matrix components in the supernatant, which can lead to ion suppression and rapid column degradation.[9][16]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. It provides a much cleaner extract than PPT by removing many polar interferences and phospholipids. However, LLE is more labor-intensive, difficult to automate, and requires larger volumes of organic solvents.[17][18]

  • Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup, offering the highest analyte concentration and removal of matrix interferences.[11][19][20][21] SPE utilizes a solid sorbent to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. While providing the cleanest extracts, SPE requires significant method development to select the appropriate sorbent and optimize the wash and elution steps.[22]

G cluster_0 Sample Preparation Workflow Sample Plasma Sample (with Analyte & IS) PPT Protein Precipitation (ACN) Sample->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) Sample->LLE SPE Solid-Phase Extraction (e.g., C18) Sample->SPE Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation (N2) LLE->Evaporate SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for biological sample preparation prior to LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters serve as a starting point for method development and must be optimized for the specific instrumentation used.

Materials and Reagents
  • Analyte: 2,6-difluoro-N-propylbenzamide (Reference Standard, >99% purity)

  • Internal Standard (IS): 2,6-difluoro-N-propylbenzamide-d7 (Stable Isotope Labeled, >99% purity). Scientist's Note: A stable isotope-labeled internal standard is strongly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample loss and ionization variability.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)

  • Additives: Formic Acid (FA), Ammonium Formate

  • Plasma: Human plasma (K2-EDTA anticoagulant), sourced from an accredited vendor.

Chromatographic Conditions
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

Mass Spectrometry Conditions
  • MS System: Agilent G6470A Triple Quadrupole or equivalent[23]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ionization Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Gas Temperature: 300 °C

    • Gas Flow: 5 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temp: 250 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (V)
    Analyte 198.1 141.0 100 15
    IS (-d7) 205.1 141.0 100 15

    Scientist's Note: The precursor and product ions listed are hypothetical and based on the compound's structure. These must be empirically determined by infusing a standard solution of the analyte and IS directly into the mass spectrometer to find the optimal parent ions and fragmentation patterns.[24]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Applicability: High-throughput, non-regulatory screening.

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of the working Internal Standard solution to all tubes except for blanks.

  • Add 150 µL of ice-cold acetonitrile containing 1% formic acid (the "crash solvent"). Causality: Acetonitrile is generally more effective than methanol at precipitating plasma proteins, resulting in a cleaner sample.[9] The acid helps to keep the analyte protonated for positive mode ESI.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[16]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Applicability: Regulatory studies requiring high sensitivity and accuracy.

  • Place a C18 SPE cartridge (e.g., Strata-X, 30 mg/1 mL) onto a vacuum manifold.[20]

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge. Do not allow the sorbent bed to go dry. Causality: Conditioning wets the hydrophobic C18 chains, while equilibration prepares the sorbent for the aqueous sample, ensuring proper analyte retention.

  • Load:

    • Pre-treat 100 µL of plasma sample by adding 10 µL of IS and diluting with 200 µL of 4% phosphoric acid in water.

    • Vortex briefly.

    • Load the entire pre-treated sample onto the SPE cartridge. Apply gentle vacuum to pull the sample through at a rate of ~1 mL/min.

  • Wash:

    • Wash 1: Add 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove moderately non-polar interferences.

  • Elute:

    • Place a clean collection tube or 96-well plate inside the manifold.

    • Elute the analyte and IS with 2 x 500 µL aliquots of 90:10 acetonitrile:methanol.

  • Dry & Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

    • Vortex and transfer to an autosampler vial for analysis.

Bioanalytical Method Validation

A full validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[25] The validation will adhere to the latest international guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[3][8]

G cluster_params Validation Bioanalytical Method Validation Key Parameters Selectivity Selectivity & Specificity Validation->Selectivity Is the method free from interferences? Accuracy Accuracy Validation->Accuracy How close are results to the true value? Precision Precision Validation->Precision How reproducible are the results? Linearity Calibration Curve (Linearity & Range) Validation->Linearity How does the response relate to concentration? Recovery Recovery & Matrix Effect Validation->Recovery How much analyte is recovered? Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Does the analyte degrade during handling?

Sources

High-Resolution HPLC-MS/MS Analysis of 2,6-Difluoro-N-propylbenzamide and Its Phase I/II Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacokinetic profiling of fluorinated benzamides, such as 2,6-difluoro-N-propylbenzamide, requires highly selective and sensitive bioanalytical methods. Because this compound and its metabolites span a wide range of polarities and ionization affinities, standard reversed-phase methods often fail to capture the full metabolic picture. This application note provides a comprehensive, self-validating HPLC-MS/MS protocol designed for researchers and drug development professionals. It emphasizes the causality behind experimental choices , ensuring that your analytical workflow is both mechanistically sound and highly reproducible.

Introduction & Mechanistic Rationale

2,6-Difluoro-N-propylbenzamide is a lipophilic benzamide derivative. In biological systems, fluorinated benzamides undergo extensive Phase I metabolism, primarily driven by cytochrome P450 enzymes and amidases[1].

To accurately quantify the parent compound alongside its highly polar metabolites, the analytical method must overcome two primary challenges:

  • Chromatographic Retention: The parent compound is relatively non-polar, while its terminal metabolite, 2,6-difluorobenzoic acid (DFBAc), is highly polar. A standard C18 column often results in poor retention and peak shape for DFBAc.

  • Ionization Disparity: The parent amide ionizes efficiently in positive electrospray ionization (ESI+), whereas the carboxylic acid metabolite requires negative ionization (ESI-)[2].

The Solution: We utilize a Biphenyl stationary phase to exploit π−π interactions, providing enhanced retention for the aromatic fluorinated metabolites. This is coupled with rapid polarity-switching MS/MS to capture both positive and negative ions in a single analytical run.

Metabolic Pathway Mapping

Understanding the biotransformation of 2,6-difluoro-N-propylbenzamide is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions. The primary metabolic route involves N-dealkylation to yield 2,6-difluorobenzamide (DFBAm), followed by enzymatic hydrolysis to form 2,6-difluorobenzoic acid (DFBAc)[1],[3]. Minor pathways include aliphatic or aromatic hydroxylation.

MetabolicPathway Parent 2,6-Difluoro-N-propylbenzamide (Parent, MW: 199.2) DFBAm 2,6-Difluorobenzamide (DFBAm, MW: 157.1) Parent->DFBAm N-Dealkylation (CYP450) OH_Parent Hydroxy-metabolite (MW: 215.2) Parent->OH_Parent Hydroxylation DFBAc 2,6-Difluorobenzoic acid (DFBAc, MW: 158.1) DFBAm->DFBAc Amidase Hydrolysis

Proposed Phase I metabolic pathway of 2,6-difluoro-N-propylbenzamide.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, every step of this protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (e.g., DFBAm-d3) corrects for matrix-induced ion suppression, ensuring that extraction recovery variations do not compromise quantitative accuracy.

Workflow Sample 1. Biological Matrix (Plasma/Urine) ProteinPrecip 2. Protein Precipitation (Acetonitrile + 0.1% FA) Sample->ProteinPrecip SPE 3. Solid-Phase Extraction (Mixed-Mode Anion Exchange) ProteinPrecip->SPE HPLC 4. HPLC Separation (Biphenyl Column, Gradient) SPE->HPLC MSMS 5. ESI-MS/MS (Polarity Switching MRM) HPLC->MSMS Data 6. Data Analysis (Quantification & Validation) MSMS->Data

Step-by-step sample preparation and HPLC-MS/MS analytical workflow.

Sample Preparation (Mixed-Mode SPE)

Causality: A standard reversed-phase Solid-Phase Extraction (SPE) will lose the highly polar DFBAc metabolite during the wash step. We employ a Mixed-Mode Anion Exchange (MAX) polymeric sorbent. The MAX sorbent retains the acidic DFBAc via ionic bonds, while retaining the neutral parent and DFBAm via reversed-phase interactions, allowing for aggressive washing without analyte loss.

  • Spiking: Aliquot 200 µL of plasma/urine. Spike with 10 µL of Internal Standard (IS) solution (DFBAm-d3, 100 ng/mL).

  • Precipitation: Add 400 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30s and centrifuge at 14,000 x g for 10 mins.

  • SPE Conditioning: Condition MAX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Dilute the supernatant with 500 µL of 1% aqueous ammonia (to ensure DFBAc is ionized) and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove salts and polar interferences.

  • Elution: Elute all analytes simultaneously using 1 mL of Methanol containing 2% Formic Acid. Note: The acidic environment neutralizes the charge on DFBAc, breaking the ionic interaction with the MAX sorbent.

  • Reconstitution: Evaporate under gentle nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

HPLC Separation Conditions

Causality: A gradient mixture of 0.1% Formic Acid and Acetonitrile is optimal for benzamide derivatives[4]. The Biphenyl column is chosen because the electron-dense aromatic rings of the analytes interact strongly with the biphenyl phase, delaying the elution of the polar DFBAc away from the solvent front where matrix suppression is highest.

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 5.0 min: Ramp to 95% B (Column wash)

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions

Causality: The parent compound is a neutral amide that requires a higher Declustering Potential (DP) to desolvate in positive mode. Conversely, DFBAc is already ionized in solution as a carboxylate anion; a lower, negative DP prevents in-source fragmentation of the fragile [M-H]- ion before it reaches the first quadrupole[2]. Fast polarity switching (<20 ms) is mandatory.

Table 1: Optimized MRM Transitions and MS Parameters

AnalyteESI ModePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)
2,6-Difluoro-N-propylbenzamide Positive (+)200.2158.16015
2,6-Difluorobenzamide (DFBAm) Positive (+)158.1141.05020
2,6-Difluorobenzoic acid (DFBAc) Negative (-)157.0113.0-45-18
Hydroxy-metabolite Positive (+)216.2158.16518
DFBAm-d3 (IS) Positive (+)161.1144.05020

(Note: The m/z 157 -> 113 transition for DFBAc represents the loss of CO2 from the deprotonated molecular ion[2].)

Quantitative Data & Method Validation

A rigorous System Suitability Test (SST) must be performed prior to data acquisition. The method demonstrates excellent linearity and recovery across biological matrices, validating the efficacy of the Mixed-Mode SPE and Biphenyl chromatography.

Table 2: Method Validation Summary (Human Plasma Matrix)

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity (R²)Recovery (%)Matrix Effect (%)
Parent Compound 0.050.15> 0.99892.4 ± 3.195.2
DFBAm 0.080.25> 0.99589.1 ± 4.291.5
DFBAc 0.100.30> 0.99485.6 ± 5.088.3

Troubleshooting & Causality

  • Issue: Poor Recovery of DFBAc (<50%).

    • Causality: If the SPE elution solvent does not contain a sufficient concentration of Formic Acid (minimum 2%), the acidic DFBAc will remain ionically bound to the MAX sorbent's quaternary amine groups.

    • Fix: Ensure fresh preparation of the 2% Formic Acid in Methanol elution buffer.

  • Issue: Signal Drift in Negative Mode (DFBAc).

    • Causality: High concentrations of trifluoroacetic acid (TFA) or ion-pairing agents from previous runs can severely suppress negative ESI signals.

    • Fix: Flush the LC system with 50:50 Isopropanol:Water overnight. Strictly avoid TFA in the mobile phases for this assay.

  • Issue: Internal Standard (IS) Area Variation > 20%.

    • Causality: Matrix-induced ion suppression co-eluting with the analytes.

    • Fix: This triggers the self-validating fail-safe. If IS recovery drops below 80%, the batch is invalid. Extend the gradient ramp time from 3 minutes to 5 minutes to better resolve the analytes from endogenous phospholipids.

References

  • Title: Diflubenzuron Residue Monograph | Source: Food and Agriculture Organization of the United Nations (FAO) | URL: [Link][1][3]

  • Title: Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography | Source: mostwiedzy.pl | URL: [Link][2]

  • Title: Analytical method for novaluron and its degradates CPU and CLA in water Reports | Source: Environmental Protection Agency (EPA) | URL: [Link][5]

Sources

Safe Handling, Storage, and Experimental Protocols for 2,6-Difluoro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2,6-Difluoro-N-propylbenzamide (CAS: 1343286-93-0)[1] is a highly specialized fluorinated organic building block. Fluorinated benzamides are frequently utilized as structural motifs in the design of targeted therapeutics, such as [2], due to their enhanced metabolic stability and unique lipophilic profiles. The incorporation of fluorine atoms significantly alters the physicochemical properties of the benzamide core, necessitating specialized handling to prevent rapid dermal absorption and compound degradation.

Quantitative Physicochemical Data
PropertyValueCausality / Handling Implication
CAS Number 1343286-93-0[1]Unique identifier for inventory and regulatory tracking.
PubChem CID 119373883[1]Confirms structural parameters dictating aqueous insolubility.
Molecular Formula C₁₀H₁₁F₂NOIndicates high lipophilicity and potential for toxic HF gas release upon combustion.
Molecular Weight 199.20 g/mol Required for precise molarity calculations during stock solution preparation.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; necessitates strict respiratory protection.
Solubility Soluble in DMSO, DMF; Insoluble in H₂ODictates the use of aprotic polar solvents for biological assay preparations.

Hazard Identification & Causality

Based on established safety data for close structural analogs like [3], this compound exhibits specific occupational hazards that must be mitigated:

  • Acute Toxicity & Dermal Penetration : The highly lipophilic 2,6-difluorophenyl ring accelerates dermal penetration compared to non-fluorinated analogs. It is classified under GHS as Acute Toxicity 4 (Oral) and Skin Irritant 2 [4].

  • Respiratory Hazards : The solid powder form presents a severe inhalation risk, classified as STOT SE 3 (Respiratory Irritation) [3]. The amide group can form hydrogen bonds with mucosal membranes, causing localized irritation.

Standard Operating Procedures (SOP): Handling and Storage

To maintain scientific integrity and personnel safety, the following self-validating storage and handling systems must be employed:

  • Storage Conditions : Store at <25°C in a tightly sealed amber glass container under an inert atmosphere (Argon or Nitrogen).

    • Causality: While amides are generally stable, fluorinated benzamides can act as hydrogen bond acceptors. Prolonged exposure to ambient humidity leads to micro-hydration of the crystal lattice, which unpredictably alters dissolution kinetics during assay preparation. Amber glass prevents UV-induced photo-degradation.

  • Personal Protective Equipment (PPE) :

    • Respiratory : N95 or P3 particulate respirator[3].

    • Dermal : Double-gloving with nitrile gloves. Causality: The lipophilic nature of the compound allows it to permeate standard single-layer latex rapidly.

    • Ocular : Tightly fitting safety goggles conforming to EN 166 or NIOSH standards[4].

  • Engineering Controls : All manipulations of the dry powder must occur within a Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

Experimental Protocol: Preparation of Standardized 10 mM Stock Solution

Objective: To create a self-validating, stable stock solution for high-throughput screening or cell-based assays.

Step-by-Step Methodology:

  • Thermal Equilibration : Allow the sealed vial of 2,6-difluoro-N-propylbenzamide to reach room temperature within a desiccator.

    • Causality: Opening a cold vial in ambient air causes immediate condensation on the hygroscopic powder, ruining the molarity calculations and introducing water into the stock.

  • Gravimetric Transfer : Inside the fume hood, accurately weigh 1.99 mg of the compound into a static-free, PTFE-lined amber glass vial using an analytical balance.

  • Solvation : Add exactly 1.00 mL of cell-culture grade, anhydrous DMSO (≥99.9%).

    • Causality: The lipophilic aliphatic chain and fluorinated ring make the compound insoluble in water. DMSO disrupts the intermolecular hydrogen bonding of the amide lattice, ensuring complete solvation without hydrolyzing the molecule.

  • Mechanical Agitation : Vortex the mixture at 500 rpm for 60 seconds until visually clear.

  • Self-Validating Quality Control : Withdraw a 10 µL aliquot, dilute to 1 mL with mobile phase (e.g., 50:50 Acetonitrile:Water), and inject into an HPLC-UV system (λ = 254 nm).

    • Validation Criteria: A single sharp chromatographic peak confirms complete dissolution and the absence of degradation products induced by mechanical stress.

  • Aliquoting and Cryopreservation : Dispense the validated stock into 50 µL single-use aliquots and store at -20°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which force the lipophilic compound to precipitate out of the DMSO matrix, compromising downstream reproducibility.

Spill Management and Decontamination

In the event of a localized spill within the fume hood:

  • Containment : Immediately isolate the area. Do not use water.

    • Causality: Water will not dissolve the compound but will spread the lipophilic powder over a larger surface area, increasing exposure risk.

  • Absorption : Cover the spill with an inert, dry absorbent material such as vermiculite or dry sand.

  • Collection : Use non-sparking tools to sweep the absorbed mixture into a sealable hazardous waste container.

  • Chemical Decontamination : Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., Ethanol or Isopropanol), followed by a standard laboratory detergent wash.

Exposure Mitigation Workflow

HandlingWorkflow Storage 1. Storage Retrieval (Inert Atmosphere, <25°C) PPE 2. Don PPE (N95/P3, Nitrile Gloves, Goggles) Storage->PPE Pre-handling Hood 3. Transfer to Fume Hood (Class II / Exhaust) PPE->Hood Proceed to workspace Weighing 4. Weighing & Dissolution (Avoid Aerosols) Hood->Weighing Safe manipulation Validation 5. Purity/Stability Check (HPLC Validation) Weighing->Validation Quality control Spill ! Spill Management (Absorbent, No Water) Weighing->Spill If spill occurs Waste 6. Hazardous Waste (Incineration/Sealed) Validation->Waste Post-experiment Spill->Waste Cleanup

Workflow for the safe handling, validation, and disposal of 2,6-difluoro-N-propylbenzamide.

References

  • Tien Anh, D., Hai Nam, N., Kircher, B., & Baecker, D. "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." Molecules, MDPI, 2023.[Link]

  • "2,6-Difluoro-N-propylbenzamide." PubChem, National Center for Biotechnology Information.[Link]

Sources

formulation of 2,6-difluoro-N-propylbenzamide for experimental use

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the physicochemical properties and formulation strategies for 2,6-difluoro-N-propylbenzamide, a compound of interest for experimental research. This guide provides a comprehensive framework for scientists and researchers in drug development, covering pre-formulation characterization, strategic formulation selection, and detailed experimental protocols for both in vitro and in vivo applications.

Introduction: The Formulation Challenge of Novel Benzamides

The discovery of new chemical entities (NCEs) is accelerating, yet a significant percentage of these promising compounds exhibit poor aqueous solubility, creating a major hurdle for preclinical and clinical development.[1][2][3] It is estimated that up to 90% of new drug candidates are poorly water-soluble, which can lead to low and erratic bioavailability, hindering the translation of potent molecules into effective therapeutics.[2] 2,6-difluoro-N-propylbenzamide, a derivative of 2,6-difluorobenzamide, is anticipated to be a lipophilic, crystalline solid with poor water solubility. The addition of the N-propyl group increases its lipophilicity compared to the parent compound, 2,6-difluorobenzamide, likely exacerbating the solubility challenge.

This document serves as a detailed guide for the . As a Senior Application Scientist, the goal is to provide not just protocols, but the underlying scientific rationale, enabling researchers to make informed decisions and develop robust, reproducible formulations tailored to their specific experimental needs. The principles and methods described herein are grounded in established pharmaceutical science and are broadly applicable to many poorly water-soluble compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[4]

Part 1: Essential Pre-formulation Characterization

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[5][6] This foundational step informs the entire formulation strategy. Given that 2,6-difluoro-N-propylbenzamide is a novel compound, key parameters must be determined experimentally.

Physicochemical Profile

The table below summarizes the known properties of the parent compound, 2,6-difluorobenzamide, and the predicted properties of 2,6-difluoro-N-propylbenzamide. These predictions are based on structure-activity relationships and should be confirmed experimentally.

Property2,6-difluorobenzamide (Parent Compound)2,6-difluoro-N-propylbenzamide (Predicted)Rationale for Prediction / Experimental Goal
Molecular Formula C₇H₅F₂NO[7]C₁₀H₁₁F₂NOAddition of a propyl group (C₃H₆).
Molecular Weight 157.12 g/mol [7]199.20 g/mol Calculated based on the molecular formula.
Appearance White crystalline solid[8]White to off-white crystalline solidExpected to retain solid-state properties.
Melting Point (°C) 145 - 148 °C[7][8]Likely >100 °CThe N-alkylation may alter crystal packing, affecting the melting point. Experimental confirmation via Differential Scanning Calorimetry (DSC) is crucial.
Aqueous Solubility Poorly soluble / Soluble in ethanol[7][9][10]Very poorly soluble in waterThe N-propyl group significantly increases hydrophobicity, decreasing aqueous solubility. Experimental solubility screening is essential.
LogP (Octanol/Water) 0.25 - 0.45[9]> 2.0The addition of the propyl chain will substantially increase the partition coefficient. This value is critical for selecting lipid-based or solubilization strategies.
pKa Acidic: ~12.0, Basic: ~ -1.69[9]Similar to the parent compoundThe primary amide pKa is not expected to change significantly. This indicates the molecule is non-ionizable under physiological pH, making pH adjustment for solubilization ineffective.
Chemical Stability Stable under recommended storage conditions[8][11]Expected to be stableThe core benzamide structure is generally stable. Stability testing in proposed formulation vehicles is required.[12][13]
Experimental Characterization Workflow

The following workflow is essential for gathering the necessary data to guide formulation development.

G cluster_0 API Characterization Workflow API Receive API: 2,6-difluoro-N-propylbenzamide Visual Visual Inspection (Color, Form) API->Visual Thermal Thermal Analysis (DSC) - Melting Point - Crystallinity Visual->Thermal Solubility Solubility Screening - Aqueous Buffers - Organic Solvents - Excipients Thermal->Solubility LogP LogP Determination (Shake-flask or HPLC) Solubility->LogP Stability Forced Degradation Study (Acid, Base, Oxidative, Light) LogP->Stability Output Generate Physicochemical Profile Report Stability->Output

Caption: Workflow for the initial physicochemical characterization of the API.

Part 2: Strategic Formulation Selection

The choice of formulation depends heavily on the intended application (in vitro vs. in vivo), required dose, and available resources. For a poorly soluble compound like 2,6-difluoro-N-propylbenzamide, the primary goal is to enhance its apparent solubility and dissolution rate.[14][15]

Overview of Formulation Approaches
  • Solution-Based Formulations (Co-solvents): The simplest approach, suitable for early-stage in vitro screening and low-dose in vivo studies. The API is dissolved in a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) and an aqueous vehicle.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Excellent for lipophilic (high LogP) compounds. These are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, enhancing absorption.[1][3]

  • Amorphous Solid Dispersions (ASDs): The API is molecularly dispersed within a hydrophilic polymer matrix. This high-energy amorphous state prevents crystallization and significantly improves dissolution rates compared to the stable crystalline form.[4][16]

  • Nanosuspensions: The particle size of the crystalline API is reduced to the sub-micron range (200-600 nm) via milling or high-pressure homogenization. The increased surface area enhances the dissolution velocity according to the Noyes-Whitney equation.[4][17]

Formulation Selection Decision Tree

This decision tree can guide the selection of an appropriate formulation strategy.

G Start Start: Formulate 2,6-difluoro-N-propylbenzamide App Intended Application? Start->App Invivo In Vivo Study App->Invivo In Vivo Invitro In Vitro Assay App->Invitro In Vitro Dose Required Dose? LowDose Low Dose (<10 mg/kg) Dose->LowDose Low HighDose High Dose (>10 mg/kg) Dose->HighDose High LogP LogP > 3? CoSolvent Co-solvent System (e.g., DMSO/Saline) LogP->CoSolvent No LBDDS Lipid-Based System (e.g., SEDDS) LogP->LBDDS Yes Invivo->Dose Invitro->CoSolvent LowDose->LogP HighDose->LBDDS Nanosuspension Nanosuspension HighDose->Nanosuspension ASD Amorphous Solid Dispersion (ASD) HighDose->ASD

Caption: Decision tree for selecting a suitable formulation strategy.

Part 3: Detailed Application Notes & Protocols

This section provides step-by-step protocols for key formulation development activities. Safety Precaution: Always handle 2,6-difluoro-N-propylbenzamide in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The parent compound may cause skin, eye, and respiratory irritation.[8]

Protocol 1: Comprehensive Solubility Screening

Objective: To identify suitable solvents and excipients that can solubilize the API at the desired concentration.

Materials:

  • 2,6-difluoro-N-propylbenzamide API

  • Selection of solvents: Water, PBS (pH 7.4), DMSO, Ethanol, Methanol, PEG 400, Propylene Glycol

  • Selection of oils: Capryol™ 90, Labrafil® M 1944 CS, Sesame Oil

  • Selection of surfactants: Kolliphor® EL, Tween® 80

  • Vials, magnetic stirrer, analytical balance, HPLC system

Methodology:

  • Preparation: Weigh approximately 5-10 mg of the API into several glass vials.

  • Solvent Addition: Add a known volume (e.g., 100 µL) of the first solvent to a vial.

  • Equilibration: Vigorously vortex the vial for 1 minute, then place it on a magnetic stirrer or rotator at room temperature for 24-48 hours to reach equilibrium. Protect from light if the compound is light-sensitive.

  • Observation & Centrifugation: After equilibration, visually inspect for undissolved solid. If solid remains, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a calibrated HPLC method.

  • Calculation: Express solubility in mg/mL.

  • Repeat: Repeat steps 2-6 for all selected solvents and excipients.

Data Interpretation: The results will generate a solubility profile, highlighting the most effective solubilizing agents. This data is crucial for designing co-solvent systems or selecting components for lipid-based formulations.

Vehicle/ExcipientSolubility (mg/mL)Comments
Purified Water< 0.01Practically Insoluble
PBS (pH 7.4)< 0.01Insoluble, pH has no effect
DMSO> 100Very Soluble
PEG 400~25Soluble
Tween® 80~15Soluble
Capryol™ 90 (Oil)~5Moderately Soluble

Note: The data above is hypothetical and must be determined experimentally.

Protocol 2: Preparation of a Co-Solvent Vehicle for In Vitro Assays

Objective: To prepare a concentrated stock solution for use in cell-based assays, ensuring the final solvent concentration in the culture medium is non-toxic.

Causality: Dimethyl sulfoxide (DMSO) is a powerful, aprotic solvent commonly used for preparing stock solutions of nonpolar compounds for in vitro screening.[18] However, DMSO can be toxic to cells at concentrations above 0.5-1%. Therefore, a high-concentration stock is prepared in 100% DMSO, which is then serially diluted in the cell culture medium to achieve the desired final assay concentrations while keeping the DMSO level minimal.

Materials:

  • 2,6-difluoro-N-propylbenzamide API

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Stock Solution Preparation: Accurately weigh a precise amount of the API (e.g., 10 mg) and place it in a sterile vial.

  • Solubilization: Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM). For 10 mg of API (MW 199.2), adding 502 µL of DMSO yields a 100 mM stock. Vortex thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium. For example, to achieve a 100 µM final concentration from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium). This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[18]

Protocol 3: Development of an Oral Gavage Formulation (Nanosuspension)

Objective: To prepare a stable nanosuspension for oral administration in animal studies, designed to maximize exposure for pharmacokinetic or toxicology testing.[12][19]

Causality: For high-dose in vivo studies, a simple co-solvent system may not be feasible due to the risk of drug precipitation upon contact with gastrointestinal fluids and potential solvent toxicity. A nanosuspension overcomes this by increasing the surface area of the solid drug, which enhances the dissolution rate in the GI tract, thereby improving absorption.[4][17] Stabilizers (surfactants or polymers) are critical to prevent the high-energy nanoparticles from agglomerating.[4]

Materials:

  • 2,6-difluoro-N-propylbenzamide API (micronized, if possible)

  • Stabilizer (e.g., Kolliphor® P 188, Hydroxypropyl methylcellulose - HPMC)

  • Wetting agent (e.g., Tween® 80)

  • Aqueous vehicle (e.g., sterile water or 0.5% methylcellulose solution)

  • High-pressure homogenizer or bead mill

Methodology:

G cluster_0 Nanosuspension Preparation Workflow Start Weigh API and Stabilizers Disperse Disperse API in Stabilizer Solution (Aqueous Vehicle) Start->Disperse PreMix Create Coarse Suspension (High-shear mixing) Disperse->PreMix Homogenize Particle Size Reduction (High-Pressure Homogenization or Bead Milling) PreMix->Homogenize Analyze Characterize Particle Size (e.g., DLS) and Zeta Potential Homogenize->Analyze QC Perform Final QC: pH, Osmolality, and Assay Analyze->QC Store Store at 2-8°C, Protected from Light QC->Store

Caption: Workflow for preparing a nanosuspension for in vivo use.

  • Vehicle Preparation: Prepare a sterile aqueous solution of the chosen stabilizer and wetting agent (e.g., 2% Kolliphor® P 188 and 0.5% Tween® 80 in water).

  • Coarse Suspension: Slowly add the API powder to the stabilizer solution while mixing with a high-shear mixer to form a uniform coarse suspension.

  • Homogenization:

    • Bead Mill: Transfer the suspension to the milling chamber containing grinding media (e.g., yttrium-stabilized zirconium oxide beads). Mill at a controlled temperature for several hours until the desired particle size is achieved.

    • High-Pressure Homogenizer: Pass the coarse suspension through the homogenizer for multiple cycles (e.g., 10-20 cycles at 1500 bar) until the particle size is consistently in the target range (e.g., < 400 nm).

  • Characterization: Measure the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A narrow distribution with a PDI < 0.3 is desirable.

  • Final Formulation: Adjust the final concentration with the vehicle if necessary. Perform a final check of pH, appearance, and API concentration (assay).

  • Storage: Store the final nanosuspension at 2-8°C and protect from light. Before each use, gently swirl to ensure homogeneity. A short-term stability assessment (e.g., 7 days) should be conducted to ensure no significant particle size growth or chemical degradation occurs.[13]

References

  • Verma, S., & Rawat, A. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1646-1659. [Link: Available through various academic search engines]
  • Porter, C. J. H., & Charman, W. N. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link: https://www.americanpharmaceuticalreview.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences White Paper. [Link: https://www.altasciences.
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Quay Pharma News. [Link: https://www.quaypharma.com/news/designing-formulations-for-preclinical-and-early-stage-clinical-studies/]
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharma Blog. [Link: https://agnopharma.com/complete-guide-to-pre-clinical-drug-product-manufacturing/]
  • IntechOpen. (2020, February 18). Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. IntechOpen Books. [Link: https://www.intechopen.com/chapters/71131]
  • Singh, A., & Galande, A. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(8), 2548-2557. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7853928/]
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol Technical Article. [Link: https://www.lubrizol.com/Health/Pharmaceuticals/Blog/2022/03/Excipients-for-Solubility-Enhancement]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Journal of Drug Delivery, 2012, 195412. [Link: https://www.academia.
  • SGS. (n.d.). Preclinical Formulation Development. SGS Life Sciences. [Link: https://www.sgs.
  • Laukamp, E., & Thommes, M. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1629. [Link: https://www.mdpi.com/1999-4923/17/8/1629]
  • van der Merwe, J., Steenekamp, J., Steyn, D., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link: https://www.mdpi.com/1999-4923/12/5/393]
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzamide Product Page. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/product/aldrich/282278]
  • U.S. Environmental Protection Agency (EPA). (2025, October 15). Benzamide, 2,6-difluoro- Properties. CompTox Chemicals Dashboard. [Link: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID4073417#properties]
  • PubChem. (n.d.). 2,6-difluoro-N-[3-methyl-5-(propylamino)phenyl]benzamide. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/118707081]
  • BenchChem. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. BenchChem Technical Document. [Link: https://www.benchchem.com/pdf/B608199_Tech_Sheet.pdf]
  • Crystal Pharmatech. (2026, January 28). Excipient Selection and Compatibility Studies. Crystal Pharmatech Services. [Link: https://www.crystalpharmatech.
  • Williams, H. D., & Pouton, C. W. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link: https://link.springer.com/book/10.1007/978-1-4614-1549-9]
  • van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7284423/]
  • BenchChem. (2025). Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry. BenchChem Technical Document. [Link: https://www.benchchem.com/pdf/B596858_Tech_Sheet.pdf]
  • Slideshare. (n.d.). Role of Excipients in Pharmaceutical formulations. Presentation. [Link: https://www.slideshare.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). 2,6-DIFLUORO BENZAMIDE Material Safety Data Sheet. SRL MSDS. [Link: https://www.srlchem.com/msds/29302]
  • NileRed. (2018, June 4). Benzamide Preparation from Benzoic Acid. YouTube. [Link: https://www.youtube.
  • PubChem. (n.d.). 2,6-difluoro-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/44223627]
  • ChemicalBook. (n.d.). 2,6-Difluorobenzamide(18063-03-1). ChemicalBook Product Information. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8230138.htm]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Substituted Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. As Application Scientists, we frequently observe that while amide bond formation is often perceived as a "solved problem," the synthesis of N-substituted benzamides routinely fails due to subtle kinetic, steric, or mechanistic oversights.

This guide moves beyond generic protocols. It is designed to explain the causality behind reaction failures and provide self-validating workflows to ensure your syntheses succeed, supported by authoritative mechanistic literature.

Synthesis Strategy & Decision Matrix

Selecting the correct activation strategy is the most critical step in benzamide synthesis. The workflow below illustrates the logical routing based on substrate electronics and sterics.

Workflow A Assess Amine Nucleophilicity BA BA A->BA B Aliphatic / High Reactivity D Schotten-Baumann (Benzoyl Chloride + NaOH) B->D Aqueous stable C Aniline / Sterically Hindered E HATU / DIPEA (Anhydrous DMF) C->E Requires strong activation BA->C

Fig 1. Workflow for selecting optimal benzamide synthesis conditions.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Schotten-Baumann reaction yielding primarily benzoic acid instead of the benzamide?

The Causality: The relies on competitive kinetics in a biphasic system[3]. The desired reaction is the aminolysis of benzoyl chloride, but the competing side-reaction is hydrolysis by the aqueous base. If your stirring is inadequate, the interfacial surface area is too low, allowing hydrolysis to outcompete aminolysis. Furthermore, if the pH exceeds 12, the massive excess of hydroxide ions will rapidly destroy the acyl chloride. The Fix: Ensure vigorous biphasic stirring (>800 rpm). Maintain the pH between 9 and 10; this is alkaline enough to keep the amine deprotonated (active nucleophile) but low enough to minimize acyl chloride hydrolysis.

Q2: I am coupling an electron-deficient aniline with benzoic acid using EDC/HOBt, but the reaction stalls at 10% conversion. Why?

The Causality: Anilines have their nitrogen lone pair delocalized into the aromatic ring, drastically reducing their nucleophilicity. According to Valeur and Bradley's authoritative review in [1], the OBt-active ester generated by EDC/HOBt is simply not electrophilic enough to be attacked by weak nucleophiles. The Fix: Switch to a uronium-based coupling reagent like HATU. HATU generates an OAt-active ester. The neighboring pyridine nitrogen in the HOAt moiety acts as an intramolecular general base, accelerating the amine attack through a cyclic transition state, which is highly effective for electron-deficient amines [2].

Q3: My EDC coupling shows a major byproduct with the exact mass of my desired product + EDC. What happened?

The Causality: You have formed the inactive N-acylurea byproduct. When benzoic acid reacts with EDC, it forms an highly reactive O-acylisourea intermediate. If the subsequent amine attack is slow (due to steric hindrance or low concentration), the intermediate undergoes a spontaneous, entropically favored 1,3-O-to-N rearrangement to form a dead-end N-acylurea. The Fix: Always add HOBt or HOAt. These additives are highly nucleophilic and rapidly intercept the O-acylisourea before it can rearrange, forming a stable but reactive OBt/OAt ester that safely waits for the amine to attack [4].

Mechanism A Benzoic Acid + EDC B O-Acylisourea (Unstable) A->B Activation C N-Acylurea (Dead End) B->C Slow amine attack (Rearrangement) D OBt-Active Ester (+ HOBt) B->D Fast interception E Benzamide (+ Amine) D->E Aminolysis

Fig 2. EDC/HOBt coupling mechanism highlighting the N-acylurea failure pathway.

Quantitative Data: Coupling Strategy Comparison

To assist in experimental design, the following table summarizes the quantitative parameters and expected outcomes for the three primary benzamide synthesis strategies.

ParameterSchotten-Baumann (Acid Chloride)EDC / HOBt CouplingHATU / DIPEA Coupling
Typical Temperature 0 °C to 25 °C25 °C0 °C to 25 °C
Reaction Time 1 – 3 hours12 – 18 hours2 – 6 hours
Amine Equivalents 1.0 – 1.2 eq1.1 – 1.5 eq1.1 – 1.2 eq
Base Equivalents 2.0 – 3.0 eq (NaOH)2.0 eq (DIPEA/TEA)2.0 – 3.0 eq (DIPEA)
Yield (Hindered Amines) Low (<30%)Poor (10 - 40%)Excellent (>80%)
Byproduct Removal Aqueous wash (HCl/NaOH)Aqueous wash (Water-soluble urea)Chromatography required (TMU)
Cost Scale Very LowModerateHigh

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Optimized Biphasic Schotten-Baumann Synthesis

Best for: Aliphatic primary and secondary amines.

  • Preparation: Dissolve the amine (10.0 mmol) in 20 mL of Dichloromethane (DCM). Add 20 mL of a 1M aqueous NaOH solution.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Acylation: Dissolve benzoyl chloride (11.0 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Validation Checkpoint 1 (pH Control): Pause the addition after 15 minutes. Stop the stirrer and allow the layers to separate. Check the pH of the upper aqueous layer using indicator paper. It must be between pH 9–10. If pH < 8, the amine has protonated; add 1M NaOH dropwise until pH 10 is restored before continuing.

  • Reaction: Remove the ice bath and stir vigorously (800+ rpm) at room temperature for 2 hours.

  • Validation Checkpoint 2 (Completion): Perform a TLC (Hexane:EtOAc 8:2) of the organic layer. The amine spot (stain with Ninhydrin) should be completely consumed.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 x 20 mL) to remove hydrolyzed benzoic acid, and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Anhydrous HATU-Mediated Coupling

Best for: Electron-deficient anilines and sterically hindered substrates.

  • Preparation: In an oven-dried flask under nitrogen, dissolve benzoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise at room temperature. Stir for 15 minutes to pre-activate the acid.

  • Validation Checkpoint 1 (Activation): Before adding the amine, run a TLC (Hexane:EtOAc 7:3). The baseline benzoic acid spot must be completely consumed, replaced by a new, highly UV-active spot running higher on the plate. This confirms the successful formation of the OAt-active ester. Do not add the amine until this spot appears.

  • Coupling: Add the electron-deficient amine (1.1 mmol) in one portion. Stir at room temperature for 4–6 hours.

  • Validation Checkpoint 2 (LC-MS): Take a 10 µL aliquot, dilute in MeCN, and run LC-MS. Look for the disappearance of the OAt-ester mass and the appearance of the product mass.

  • Workup: Dilute the reaction with EtOAc (30 mL). To remove the DMF and the tetramethylurea (TMU) byproduct, wash the organic layer with 5% aqueous LiCl solution (4 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if trace HOAt remains.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: 2,6-Difluoro-N-propylbenzamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the mechanistic and operational challenges associated with the synthesis of 2,6-difluoro-N-propylbenzamide.

The amidation of 2,6-difluorobenzoyl chloride with n-propylamine is a highly exothermic, nucleophilic acyl substitution. While structurally straightforward, the electron-withdrawing nature of the ortho-fluorine atoms highly activates the carbonyl carbon, making the electrophile exceptionally susceptible to competitive side reactions, particularly hydrolysis[1]. This guide provides a causal understanding of impurity generation, self-validating protocols, and quantitative troubleshooting strategies.

I. Reaction Pathway & Impurity Generation

To effectively troubleshoot, we must first map the causal relationships between starting materials, environmental factors, and the resulting chemical species.

G SM1 2,6-Difluorobenzoyl Chloride (Electrophile) Reaction Amidation Reaction (0°C to RT, Solvent) SM1->Reaction SM2 n-Propylamine (Nucleophile) SM2->Reaction Water Trace Moisture (H2O) Water->Reaction IsoSM 2,4-Difluoro Isomer (SM Impurity) IsoSM->Reaction Product 2,6-Difluoro-N-propylbenzamide (Target Product) Reaction->Product Main Pathway ImpA 2,6-Difluorobenzoic Acid (Hydrolysis Impurity) Reaction->ImpA Hydrolysis ImpB 2,4-Difluoro-N-propylbenzamide (Isomeric Impurity) Reaction->ImpB Isomeric Amidation ImpC Propylammonium Chloride (Salt Byproduct) Reaction->ImpC HCl Neutralization

Reaction pathways and impurity generation in 2,6-difluoro-N-propylbenzamide synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 2,6-difluorobenzoic acid consistently appearing in my final product HPLC trace? A: This is a direct result of competitive hydrolysis. Acid chlorides, particularly those activated by electron-withdrawing halogens like 2,6-difluorobenzoyl chloride, are highly hygroscopic and react rapidly with trace moisture in your solvent or atmosphere[1]. Water acts as a competing nucleophile against n-propylamine. Troubleshooting: Ensure your solvent (e.g., dichloromethane or THF) is strictly anhydrous (Karl Fischer titration < 100 ppm). Additionally, always add the acid chloride dropwise to an excess of the amine solution at 0°C, rather than adding the amine to the acid chloride, to ensure the amine is always in stoichiometric excess relative to any trace water.

Q2: How do I differentiate between the target 2,6-difluoro-N-propylbenzamide and its regioisomeric impurities? A: Commercial 2,6-difluorobenzoyl chloride often contains trace amounts of 2,4-difluorobenzoyl chloride or 2,5-difluorobenzoyl chloride[2]. Because these isomers undergo the exact same amidation reaction, they generate regioisomeric amides. They cannot be differentiated by standard LC-MS as they share the identical exact mass (m/z 200.08 for [M+H]⁺). Troubleshooting: You must rely on HPLC separation (they typically elute slightly before or after the main peak depending on column chemistry) and validate via ¹H/¹⁹F NMR. The ¹⁹F NMR of the 2,6-isomer will show a single fluorine environment (doublet/multiplet), whereas the 2,4-isomer will show two distinct fluorine environments.

Q3: My reaction seems to stall before completion. How can I accurately monitor the conversion in real-time? A: Offline chromatographic techniques often decompose unreacted acid chlorides, leading to artificially high readings of 2,6-difluorobenzoic acid and false assumptions about reaction stalling[1]. Troubleshooting: Utilize in situ FTIR (e.g., ReactIR). You can track the exact causal progression of the reaction by monitoring the disappearance of the highly characteristic acid chloride C=O stretch at ~1782 cm⁻¹ and the simultaneous appearance of the amide C=O stretch at ~1674 cm⁻¹[1].

Q4: What is the most reliable way to remove unreacted starting materials and byproducts during workup? A: A self-validating, pH-driven biphasic extraction is required. The reaction generates hydrogen chloride (HCl), which protonates excess n-propylamine to form propylammonium chloride[3]. Troubleshooting: Wash the organic layer first with 10% HCl (pH < 3) to protonate and extract any residual n-propylamine into the aqueous phase. Follow this with a saturated NaHCO₃ wash (pH > 8) to deprotonate and extract any 2,6-difluorobenzoic acid (hydrolysis byproduct) into the aqueous phase[3].

III. Quantitative Impurity Data

Use the following table to cross-reference your analytical data and identify specific impurities in your workflow.

CompoundOrigin / CausalityEst. RRT (HPLC)m/z [M+H]⁺Key IR Stretch (cm⁻¹)
2,6-Difluoro-N-propylbenzamide Target Product 1.00 200.08 1674 (Amide C=O)
2,6-Difluorobenzoic AcidTrace moisture hydrolysis0.65 - 0.75157.01 (Negative mode)1730 (Acid C=O)
2,4-Difluoro-N-propylbenzamideSM Regioisomer carry-over0.95 - 1.05200.081675 (Amide C=O)
Propylammonium ChlorideHCl neutralization byproduct0.10 (Void volume)60.083000-2800 (Broad N-H)
N,N-Dipropyl-2,6-difluorobenzamideDipropylamine impurity in SM1.30 - 1.40242.131640 (Tertiary Amide)
IV. Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to ensure causal control over the reaction environment.

Step 1: System Preparation & Validation

  • Purge a 500 mL 3-neck round-bottom flask with ultra-high purity Argon for 15 minutes.

  • Add 200 mL of anhydrous Dichloromethane (DCM) and 2.5 equivalents of n-propylamine (nucleophile and acid scavenger).

  • Validation Check: Perform a Karl Fischer titration on the DCM/amine mixture. Proceed only if moisture is < 100 ppm.

Step 2: Electrophile Addition

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Dissolve 1.0 equivalent of 2,6-difluorobenzoyl chloride in 50 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise over 30 minutes via an addition funnel.

  • Validation Check: Monitor the internal temperature. A controlled exotherm should be observed. If the temperature exceeds 5°C, slow the addition rate to prevent thermal degradation or over-alkylation.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Validation Check: Insert an in situ ATR-FTIR probe. Confirm reaction completion when the peak at 1782 cm⁻¹ (acid chloride) is completely flat and the peak at 1674 cm⁻¹ (amide) has plateaued[1].

Step 4: pH-Driven Biphasic Quench

  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Add 100 mL of 10% aqueous HCl. Shake and separate.

    • Validation Check: Test the aqueous layer with pH paper. It must be < 3 to ensure all unreacted n-propylamine is removed as a water-soluble salt[3].

  • Base Wash: Add 100 mL of saturated aqueous NaHCO₃. Shake carefully (venting CO₂ gas).

    • Validation Check: Test the aqueous layer with pH paper. It must be > 8 to ensure all 2,6-difluorobenzoic acid is removed as a sodium salt[3].

  • Brine Wash: Wash with 100 mL of saturated NaCl to remove residual water from the organic phase.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Analyze the crude solid via HPLC-UV. If purity is < 98%, recrystallize from an ethyl acetate/hexane gradient.

V. References
  • Mettler Toledo. "In situ Monitoring of Acid Chloride and Amide Formation." MT.com. Available at:[Link]

  • Google Patents. "United States Patent (19): Amide Synthesis using 2,6-difluorobenzoyl chloride." Googleapis.com. Available at: [Link]

Sources

understanding the degradation pathways of fluorinated benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis and handling of fluorinated benzamides. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of these compounds. Fluorinated benzamides are critical motifs in both agrochemicals (e.g., flutolanil, fluxametamide) and advanced pharmaceuticals (e.g., PROTAC CRBN binders). However, their unique steric and electronic properties make their degradation pathways notoriously difficult to track, often leading to sample preparation artifacts or misinterpreted metabolic data.

This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your workflows.

Section 1: Frequently Asked Questions (Mechanisms & Pathways)

Q1: Why do fluorinated benzamides exhibit such high resistance to hydrolytic degradation compared to their non-fluorinated analogs? A1: The resistance is driven by specific stereoelectronic effects. The incorporation of a fluorine atom—particularly at the ortho-position of the benzamide ring—induces a strong intramolecular hydrogen bond (IMHB) between the highly electronegative fluorine (acting as a hydrogen-bond acceptor) and the amide N-H group. This interaction conformationally locks the molecule, sterically shielding the amide carbonyl carbon from nucleophilic attack by water or hydrolytic enzymes. Consequently, fluorinated benzamides demonstrate significantly enhanced hydrolytic stability, a property actively leveraged in the design of robust PROTAC ligands 1.

Q2: What are the primary environmental degradation pathways for agrochemical fluorinated benzamides like flutolanil? A2: In soil and aquatic environments, abiotic degradation (like photolysis) plays a minimal role for compounds like flutolanil 2. Instead, degradation is primarily microbial. The pathway typically involves slow amide hydrolysis yielding fluorinated aniline and benzoic acid derivatives, followed by the formation of unextractable bound residues and eventual mineralization to CO₂ 3. Because of the C-F bond strength, half-lives (DT50) in soil can range from 160 to over 300 days depending on organic matter content and flooding conditions.

Q3: How does microbial defluorination occur, and why is it difficult to track? A3: Defluorination of highly persistent fluorinated aromatic rings requires specialized enzymatic machinery, such as the toluene dioxygenase (TDO) pathway found in Pseudomonas putida4. The enzyme hydroxylates the fluorine-bearing carbon, creating an unstable intermediate that undergoes spontaneous gem-elimination, releasing a free fluoride ion (F⁻). It is difficult to track because the resulting defluorinated organic intermediates are highly transient and rapidly mineralized by bacterial consortia, meaning researchers must rely on fluoride ion release rather than intermediate accumulation to quantify degradation 5.

Section 2: Pathway Visualization

G Parent Fluorinated Benzamide (e.g., Flutolanil) Hydrolysis Amide Hydrolysis (Microbial/Enzymatic) Parent->Hydrolysis Defluorination Oxidative Defluorination (Dioxygenases) Parent->Defluorination BoundResidue Soil Matrix Binding (Humic Conjugation) Parent->BoundResidue Metabolite1 Fluorinated Aniline & Benzoic Acid Hydrolysis->Metabolite1 Metabolite2 Transient Intermediates + Free F- Ion Defluorination->Metabolite2 Metabolite3 Unextractable Bound Residues BoundResidue->Metabolite3 Mineralization Mineralization (CO2) Metabolite1->Mineralization Metabolite2->Mineralization

Caption: Primary degradation pathways of fluorinated benzamides in environmental matrices.

Section 3: Quantitative Degradation Data

To benchmark your experimental results, refer to the established kinetic parameters for representative fluorinated compounds.

Compound ClassApplicationPrimary Degradation RouteSoil Half-Life (DT50)Max Defluorination Efficiency
Flutolanil Agrochemical (Fungicide)Microbial Hydrolysis / Bound Residues160 – 320 daysLow (<10%)
Fludioxonil / Epoxiconazole Agrochemical (Fungicide)Microbial Defluorination (Consortia)>218 days (Native)Up to 80% (Enriched Consortia)
Fluorinated Benzamides Pharmaceutical (PROTACs)Hepatic Metabolism / ExcretionN/A (In vivo T1/2 ~ hours)N/A (Hydrolytically stable)

Data synthesized from environmental risk assessments and metaproteogenomic surveys 2, 3, 5.

Section 4: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Low Analyte Recovery During Soil/Tissue Extraction

Symptom: You observe poor mass balance or artificially low recovery of the parent fluorinated benzamide during LC-MS/MS quantification. Causality: While fluorinated benzamides are hydrolytically stable, they are highly susceptible to photodegradation and heat-induced artifacts during aggressive extraction. Furthermore, strong acids or bases can disrupt the IMHB, artificially accelerating ex vivo degradation 6.

Protocol 1: Optimized Extraction of Fluorinated Benzamides (Cold-Solvent Method) Self-Validation Check: Spike a known concentration of an isotopically labeled internal standard (e.g., ¹³C-flutolanil) prior to step 1. Recovery should exceed 90%.

  • Sample Preparation: Homogenize the soil/tissue sample. Weigh exactly 10.0 g into a 50 mL light-blocking (amber) polypropylene centrifuge tube to prevent photolysis.

  • Neutral Extraction: Add 20 mL of high-purity, chilled Acetonitrile (4°C). Do not use strong acid/base modifiers.

  • Agitation: Cap tightly and shake vigorously for 1 minute using a mechanical Geno/Grinder.

  • Thermal Control: Sonicate the sample in a temperature-controlled cold water bath (≤15°C) for 15 minutes. Heat dissipation is critical to prevent analyte loss.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean tube. Repeat the extraction with an additional 20 mL of cold Acetonitrile and combine the supernatants.

  • Cleanup: Pass the combined extract through an SPE (Solid-Phase Extraction) cartridge conditioned with Acetonitrile prior to LC-MS/MS analysis.

Issue 2: Inconsistent Tracking of Microbial Defluorination

Symptom: LC-MS/MS detects parent compound disappearance, but no fluorinated intermediate metabolites are found, leading to incomplete mass balance. Causality: As noted in Q3, defluorinated intermediates are highly transient. Relying solely on LC-MS/MS to find these sub-products will fail. You must quantify the stoichiometric release of the fluoride ion (F⁻) to validate ring cleavage 5.

Protocol 2: Defluorination Assay via Fluoride Ion Release Self-Validation Check: The molar concentration of F⁻ released must proportionally match the molar disappearance of the parent compound minus any unextractable bound residues.

  • Incubation: Inoculate the fluorinated benzamide (e.g., 10 mg/L) into a minimal salt medium containing the bacterial consortium. Incubate at 28°C in the dark.

  • Sampling: Aliquot 5 mL of the culture at days 0, 7, 14, 21, and 28.

  • Quenching & Separation: Immediately centrifuge the aliquot at 10,000 × g for 10 minutes to pellet the cells. Filter the supernatant through a 0.22 µm PES syringe filter.

  • Fluoride Quantification: Analyze the filtrate using Ion Chromatography (IC) equipped with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac AS11-HC). Use a KOH gradient eluent.

  • Data Correlation: Plot the F⁻ concentration curve against the parent compound depletion curve generated via LC-MS/MS. An inverse stoichiometric relationship confirms true defluorination rather than mere matrix binding.

Section 5: References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | ACS Publications | 1

  • Peer review of the pesticide risk assessment of the active substance flutolanil | PMC - NIH |2

  • Degradation of Flutolanil in Soils under Flooded and Upland Conditions in the Laboratory | JST | 3

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 | mBio - ASM Journals | 4

  • Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics | PMC - NIH | 5

  • Minimizing Flutolanil degradation during sample preparation | Benchchem | 6

Sources

minimizing off-target effects of 2,6-difluoro-N-propylbenzamide in experiments

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Minimizing Off-Target Effects of 2,6-difluoro-N-propylbenzamide Derivatives

Welcome to the technical support center for DFP-842, a next-generation inhibitor of the NLRP3 inflammasome. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effective use of DFP-842 and to proactively address potential experimental challenges, with a primary focus on minimizing and identifying off-target effects. As a Senior Application Scientist, my goal is to equip you with the knowledge to generate robust and reproducible data.

Introduction to DFP-842

DFP-842 is a potent and selective small molecule inhibitor designed to target the NLRP3 inflammasome pathway, a key component of the innate immune system involved in a wide range of inflammatory diseases.[1][2][3] Its core structure is based on a 2,6-difluoro-N-propylbenzamide scaffold. While DFP-842 has been optimized for high selectivity, it is crucial to remember that no chemical probe is entirely specific.[4][5] Understanding and controlling for potential off-target effects is paramount for the accurate interpretation of experimental results.[6]

This guide provides a framework for a self-validating experimental approach, ensuring the data you generate is both reliable and of high impact.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DFP-842?

A1: DFP-842 is designed to directly or indirectly inhibit the assembly and activation of the NLRP3 inflammasome complex. This multi-protein platform, when activated by a variety of stimuli, recruits and activates caspase-1.[2][3] Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[7] DFP-842's primary on-target effect is the suppression of these downstream inflammatory events.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like DFP-842?

Q3: At what concentration should I use DFP-842 in my experiments?

A3: The optimal concentration of DFP-842 is application-dependent. It is essential to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect in your specific assay.[9][10] As a general rule, off-target effects are more likely to occur at higher concentrations.[6] We recommend starting with a concentration range based on the provided IC50 value for NLRP3 inhibition and titrating down. For cell-based assays, it's advisable to stay within a 10-fold range of the EC50, if possible.

Q4: How can I be sure that the observed phenotype in my cells is due to NLRP3 inhibition and not an off-target effect?

A4: This is a critical question that requires a multi-pronged validation approach. No single experiment can definitively rule out off-target effects. We recommend a combination of the following strategies:

  • Use of a Structurally Related Inactive Control: If available, a close structural analog of DFP-842 that is inactive against the primary target should not produce the same cellular effects.[6] If it does, this points to off-target effects related to the chemical scaffold.

  • Phenotypic Comparison with Genetic Knockdown: Compare the cellular phenotype observed with DFP-842 treatment to that of cells where the NLRP3 or caspase-1 gene has been knocked down or knocked out using techniques like siRNA or CRISPR.[6][9] Concordant phenotypes strengthen the evidence for on-target activity.

  • Orthogonal Chemical Probes: Use a structurally distinct and well-characterized NLRP3 inhibitor to see if it recapitulates the same phenotype.[11]

  • Target Engagement Assays: Confirm that DFP-842 is binding to its intended target in your experimental system at the concentrations where the biological effect is observed.[6]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High levels of cytotoxicity observed after treatment. 1. The concentration of DFP-842 is too high. 2. The solvent (e.g., DMSO) concentration is toxic. 3. The observed cytotoxicity is an on-target effect (e.g., in a cell line highly dependent on a pathway modulated by NLRP3). 4. The cytotoxicity is due to an off-target effect.[6]1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[6] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[10] 3. Test DFP-842 in a cell line known to not express NLRP3. Toxicity in this line would suggest off-target effects.[9]
Inconsistent or non-reproducible results between experiments. 1. Variability in cell culture conditions (e.g., passage number, cell density).[6][12] 2. Degradation of DFP-842 in solution. 3. Inconsistent treatment times or concentrations.1. Standardize cell culture procedures. Use cells within a consistent passage number range.[6] 2. Prepare fresh dilutions of DFP-842 for each experiment from a frozen stock. 3. Double-check all calculations and pipetting for accuracy.
Observed phenotype does not match the expected phenotype for NLRP3 inhibition. 1. DFP-842 has significant off-target effects that dominate the cellular response.[6] 2. The assumed mechanism of action for NLRP3 in your specific cell line or experimental condition is incorrect.1. Perform a target engagement assay to confirm DFP-842 is binding to NLRP3 at the effective concentration.[6] 2. Use genetic methods (siRNA/CRISPR) to validate the role of NLRP3 in the observed phenotype.[6] 3. Consider proteomic profiling to identify potential off-targets.
No observable effect even at high concentrations. 1. DFP-842 may have low cell permeability.[6] 2. The compound may be rapidly metabolized by the cells. 3. The NLRP3 pathway is not activated in your experimental setup.1. Verify NLRP3 pathway activation by measuring upstream markers or using a positive control activator (e.g., LPS + Nigericin). 2. If available, use a cell permeability assay. 3. Test the stability of DFP-842 in your cell culture medium over the time course of the experiment.[6]

Experimental Protocols & Workflows

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Activity

This protocol helps determine the therapeutic window of DFP-842.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate.

  • Compound Preparation: Prepare a serial dilution of DFP-842 and a known off-target interactor (if one is identified) or a general cytotoxicity-inducing agent.

  • Cell Treatment: Treat the cells with the different concentrations of the compounds and a vehicle control.[10]

  • Incubation: Incubate for a predetermined time based on your biological question.

  • Assay for On-Target Effect: Measure the inhibition of IL-1β secretion using an ELISA assay following NLRP3 activation.

  • Assay for Off-Target/Cytotoxic Effect: Measure cell viability using an MTT or LDH assay.

  • Data Analysis: Plot the percentage of inhibition (for on-target effect) and the percentage of cell viability versus the log of the compound concentration. Fit a dose-response curve to determine the IC50 for the on-target effect and the CC50 for cytotoxicity. A large therapeutic window (high CC50/low IC50) is desirable.[9]

Workflow for Investigating and Mitigating Off-Target Effects

Off_Target_Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: In-depth Analysis cluster_3 Phase 4: Conclusion A Unexpected or Unexplained Phenotype B Dose-Response Curve (On-Target vs. Cytotoxicity) A->B C Use Structurally Related Inactive Control B->C D Use Orthogonal NLRP3 Inhibitor C->D E Genetic Knockdown/Out (siRNA/CRISPR) of NLRP3 D->E F Target Engagement Assay (e.g., CETSA) E->F H Phenotype is Likely On-Target E->H Phenotype Abolished I Phenotype is Likely Off-Target E->I Phenotype Persists G Proteomic Profiling (e.g., Chemoproteomics) F->G F->H Target Engagement Confirmed at EC50 G->I Novel Binders Identified

Caption: A stepwise workflow for systematically investigating unexpected experimental outcomes to differentiate between on-target and off-target effects of DFP-842.

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway Stimuli PAMPs / DAMPs TLR4 TLR4 Stimuli->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β & Pro-IL-18 NFkB->Pro_IL1B NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Activation_Signal Activation Signal (e.g., K+ efflux) NLRP3_active Active NLRP3 Activation_Signal->NLRP3_active Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B IL18 Mature IL-18 Casp1->IL18 Pyroptosis Pyroptosis Casp1->Pyroptosis DFP842 DFP-842 DFP842->Inflammasome Inflammation Inflammation IL1B->Inflammation IL18->Inflammation Pyroptosis->Inflammation

Caption: The canonical NLRP3 inflammasome signaling pathway, indicating the point of intervention for DFP-842.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available from: [Link]

  • Guo, W., et al. (2021). Specific NLRP3 inflammasome inhibitors: promising therapeutic agents for inflammatory diseases. Drug Discovery Today, 26(6), 1394-1408. Available from: [Link]

  • Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. Available from: [Link]

  • The Institute of Cancer Research. (2019, October 2). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Available from: [Link]

  • Workman, P., et al. (2023, June 7). Improving best practice selection and use of chemical probes. YouTube. Available from: [Link]

  • Swanson, K. V., et al. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489. Available from: [Link]

  • Crew, A. P., et al. (2021). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Chemical Biology, 16(11), 2549-2560. Available from: [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes? Available from: [Link]

  • St-Germain, J., et al. (2023). Targeting Caspase-1 in osteoarthritis: multi-omics insights into the effects of VX-765 on human chondrocyte function and phenotype. Frontiers in Immunology, 14, 1256011. Available from: [Link]

  • Li, Y., et al. (2023). Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. Journal of Medicinal Chemistry, 66(22), 15007-15033. Available from: [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]

  • Yu, J., et al. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). International Journal of Molecular Medicine, 51(5), 55. Available from: [Link]

  • ResearchGate. (n.d.). Control experiments for in vitro kinase phosphorylation assay. Available from: [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]

  • ResearchGate. (n.d.). Commonly used caspase inhibitors designed based on substrate specificity profiles lack selectivity. Available from: [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays. Available from: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Available from: [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Available from: [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Available from: [Link]

  • Wilson, K. P., et al. (1994). Structure and mechanism of interleukin-1 beta converting enzyme.
  • Patsnap. (2024, June 21). What are caspase 1 inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Available from: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available from: [Link]

Sources

stability testing of 2,6-difluoro-N-propylbenzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-difluoro-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability testing under various experimental conditions. As there is limited publicly available stability data for this specific molecule, this document provides a comprehensive framework based on established scientific principles for benzamide derivatives and regulatory expectations outlined by the International Conference on Harmonisation (ICH).[1]

Our approach is grounded in providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your development process.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses common issues encountered during the stability assessment of 2,6-difluoro-N-propylbenzamide and related compounds.

Q1: My solution of 2,6-difluoro-N-propylbenzamide is showing a gradual loss of the main peak in my HPLC analysis, even under standard storage conditions. What is the most likely cause? A1: The primary suspect for degradation in solution is hydrolysis of the amide bond.[2] The amide linkage is susceptible to cleavage under both acidic and basic conditions, which can be catalyzed by trace impurities or pH shifts in your solvent over time.[2][3] This would lead to the formation of 2,6-difluorobenzoic acid and n-propylamine. Depending on the solvent and storage, oxidation could also be a contributing factor.

Q2: I've observed the formation of new, unexpected peaks in my chromatogram after exposing my sample to light. What is happening? A2: This indicates that 2,6-difluoro-N-propylbenzamide is likely photolabile. Exposure to light, particularly UV radiation, can provide the energy needed to induce degradation.[4][5] Photodegradation pathways can be complex but often involve radical mechanisms or cleavage of the amide bond.[6] To confirm this, you should run a control sample shielded from light (e.g., wrapped in aluminum foil) under the same temperature and atmospheric conditions.[7] A significant difference in the degradation profile between the exposed and control samples confirms photosensitivity.

Q3: My solution has developed a faint yellow color after several days on the benchtop. What does this signify? A3: A color change often points towards oxidative degradation. Aromatic compounds, especially those with amine functionalities (even as amides), can be susceptible to oxidation, leading to the formation of colored chromophores.[2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. To mitigate this, consider preparing solutions using deoxygenated solvents and storing them under an inert atmosphere like nitrogen or argon.[2]

Q4: What are the most critical stress conditions I should test for this molecule? A4: According to ICH guidelines, a comprehensive forced degradation study should include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[8][9] These conditions are designed to identify the most likely degradation pathways and to ensure your analytical method can detect all potential degradation products.

Q5: What is the recommended analytical technique for these stability studies? A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique.[10][11][12] The key is to develop a method that can separate the parent peak of 2,6-difluoro-N-propylbenzamide from all potential degradation products, ensuring accurate quantification of the parent compound and monitoring of impurity growth.

In-Depth Guide 1: Designing and Executing Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a cornerstone of drug development. It involves intentionally degrading the sample under more aggressive conditions than those used in long-term stability studies. The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and identify degradation products without completely destroying the molecule.[8][13]

Overall Workflow for Forced Degradation

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Control Prepare 'Time Zero' and 'Dark' Control Samples Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Start->Thermal Photo Photostability (ICH Q1B Light Exposure) Start->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Method Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Degradation (%) Assess Peak Purity Identify Degradants (LC-MS) Analyze->Evaluate Report Document Pathways & Validate Method Evaluate->Report

Caption: Workflow for a forced degradation study of 2,6-difluoro-N-propylbenzamide.

Experimental Protocols

The following protocols are robust starting points. You may need to adjust temperatures and exposure times to achieve the target 5-20% degradation.

Stress ConditionProtocolScientific Rationale
Acid Hydrolysis 1. To 1 mL of stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.[14]2. Heat the mixture at 60°C for 24-48 hours.3. Withdraw samples at appropriate time points.4. Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.[14]The amide bond is susceptible to acid-catalyzed hydrolysis. Heating accelerates this reaction.[9] Neutralization is critical to prevent further degradation on the HPLC column and to ensure proper chromatography.
Base Hydrolysis 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.[14]2. Heat the mixture at 60°C for 8-24 hours.3. Withdraw samples at appropriate time points.4. Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.[14]Base-catalyzed hydrolysis of amides is typically faster than acid-catalyzed hydrolysis. The mechanism involves nucleophilic attack of the hydroxide ion on the carbonyl carbon. Neutralization is required before injection.
Oxidative Degradation 1. To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[2][14]2. Keep the solution at room temperature, protected from light, for 24-72 hours.3. Withdraw samples at appropriate time points for direct analysis.H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[15] Potential sites of oxidation on 2,6-difluoro-N-propylbenzamide include the N-propyl group, particularly the carbon alpha to the nitrogen.[16]
Thermal Degradation 1. Solid State: Place the solid powder in a vial and heat in an oven at 80°C for 72 hours.[14]2. Solution State: Heat a solution of the compound (in a stable solvent like acetonitrile) at 80°C.3. After exposure, dissolve the solid or dilute the solution for analysis.High temperatures can provide the energy to overcome activation barriers for degradation reactions. Aromatic amides generally have high thermal stability, but this test establishes the limits.[17][18] Testing both solid and solution states is important as degradation mechanisms can differ.
Photostability 1. Expose a solution (e.g., 0.1 mg/mL) and the solid compound to a light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/square meter.[1]2. A control sample should be wrapped in aluminum foil and stored under the same conditions.[7]This protocol adheres to ICH Q1B guidelines.[19][20] It is designed to evaluate the intrinsic photostability of the substance and is critical for determining packaging and storage requirements.[4][7]
In-Depth Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Workflow for Method Development

HPLC_Method_Dev cluster_initial Initial Development cluster_stress_inject Stress Sample Analysis cluster_validation Validation (ICH Q2) Start Select Column & Mobile Phase (e.g., C18, ACN/Water) Inject Inject Standard Solution Start->Inject Optimize Optimize Gradient, Flow Rate, Temperature for Good Peak Shape Inject->Optimize InjectStressed Inject Mixture of Stressed Samples (Acid, Base, Peroxide, etc.) Optimize->InjectStressed Check Check for Resolution Between Parent Peak and Degradant Peaks InjectStressed->Check Check->Optimize Resolution Poor PDA Use PDA/DAD Detector to Check Peak Purity Check->PDA Resolution OK Validate Perform Method Validation (Specificity, Linearity, Accuracy, Precision) PDA->Validate Final Finalized Stability-Indicating Method Validate->Final

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

This table provides a robust starting point for method development. Optimization will be necessary to ensure separation from all degradation products.

ParameterRecommended SpecificationRationale & Expert Insight
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining the moderately non-polar 2,6-difluoro-N-propylbenzamide. The column dimensions provide good resolving power.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution (e.g., starting at 30% B, ramping to 90% B) is recommended to elute both polar degradation products (like 2,6-difluorobenzoic acid) and the parent compound in a reasonable time. Formic acid helps to produce sharp peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and backpressure.
Injection Volume 10 µLA typical injection volume that minimizes band broadening. This can be adjusted based on sample concentration and detector sensitivity.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[12]
Detection Wavelength Diode Array Detector (DAD/PDA) scanning 200-400 nm. Quantify at λmax (e.g., ~254 nm).A DAD/PDA is crucial. It allows for the determination of the optimal quantification wavelength and, more importantly, enables peak purity analysis to confirm that the parent peak is not co-eluting with any degradants.[14]
Anticipated Degradation Pathways

Understanding the chemistry of 2,6-difluoro-N-propylbenzamide allows us to predict its most probable degradation pathways. The primary points of instability are the amide bond and the N-propyl group.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid or Base) cluster_oxidation Oxidation (e.g., H₂O₂) Parent 2,6-difluoro-N-propylbenzamide Prod_Acid 2,6-difluorobenzoic acid Parent->Prod_Acid H⁺ or OH⁻ (Amide Cleavage) Prod_Amine n-propylamine Parent->Prod_Amine Prod_Ox Oxidized N-propyl derivatives (e.g., N-dealkylation or α-carbon oxidation) Parent->Prod_Ox [O]

Caption: Potential degradation pathways for 2,6-difluoro-N-propylbenzamide.

  • Hydrolysis: This is the most common degradation pathway for amides.[2] Under either acidic or basic conditions, the amide C-N bond will cleave, yielding 2,6-difluorobenzoic acid and n-propylamine. The rate of this reaction is highly dependent on pH and temperature.[9]

  • Oxidation: The N-propyl group is a potential site for oxidation.[16] This can occur at the carbon atom attached to the nitrogen, potentially leading to N-dealkylation (loss of the propyl group) to form 2,6-difluorobenzamide, or other oxidized species.[16][21]

  • Photolysis: As discussed, UV light can induce cleavage of the amide bond or other radical-based reactions. The exact products can be diverse and would require identification by a technique like LC-MS.

  • Thermal Degradation: Aromatic amides are generally quite stable to heat.[17] Significant degradation would likely only occur at temperatures well above typical storage conditions and might involve more complex fragmentation of the molecule.[18]

By systematically applying these principles and protocols, you can build a comprehensive stability profile for 2,6-difluoro-N-propylbenzamide, develop a validated stability-indicating method, and ensure the quality and safety of your compound through the development lifecycle.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Benzamide, N,N,4-trimethyl-.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Pharma Integrity. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • BenchChem. (2025, December). A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of 3-Hydroxy-5-methylbenzamide and Related Benzamide Derivatives.
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • Taylor & Francis Online. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • BenchChem. (n.d.). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing.
  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • ScienceDirect. (2005, June 21). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
  • Materials Science Research. (2026, February 28). Amide vs Imide: Thermal Stability Under Prolonged Heating.
  • BenchChem. (2025, November). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
  • ScienceDirect. (2026, January 4). Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres.
  • Royal Society of Chemistry. (n.d.). Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoironIII chloride–tert-butylhydroperoxide.
  • BenchChem. (n.d.). Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution.
  • ResearchGate. (n.d.). The Oxidative Dealkylation of Tertiary Amides: Mechanistic Aspects.
  • BenchChem. (n.d.). Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.
  • ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways.
  • Arkivoc. (n.d.). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES.

Sources

Validation & Comparative

Comparative Efficacy of 2,6-Difluoro-N-propylbenzamide: A Mechanistic Evaluation of FtsZ-Targeted Antimicrobials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of antimicrobial resistance (AMR) worsens, drug development has necessitated a pivot away from traditional cell-wall and ribosomal targets toward unexploited bacterial machineries. As a Senior Application Scientist evaluating next-generation antimicrobials, I have structured this guide to benchmark 2,6-difluoro-N-propylbenzamide (2,6-DFNPB) —a streamlined pharmacophore within the benzamide class of cytoskeletal disruptors. By comparing 2,6-DFNPB against standard-of-care antibiotics and the prototypical benzamide FtsZ inhibitor, PC190723, we can objectively assess its biochemical efficacy and clinical viability.

Mechanistic Causality: The Rationale for Targeting FtsZ

To understand the experimental data, we must first establish the causality behind the target selection. Traditional agents like Vancomycin inhibit peptidoglycan cross-linking, while fluoroquinolones like Ciprofloxacin induce DNA damage via gyrase inhibition. However, these pathways are heavily compromised by existing resistance mechanisms.

The bacterial cell division protein FtsZ —a prokaryotic structural homologue of eukaryotic tubulin—offers a highly conserved, alternative vulnerability. During normal division, FtsZ monomers bind GTP and polymerize into dynamic protofilaments, which coalesce at the midcell to form the "Z-ring." The continuous assembly and disassembly (treadmilling) of this ring drives septation.

Benzamide derivatives, including 2,6-DFNPB and PC190723, act as polymer-stabilizing agents . They bind specifically to the interdomain cleft of FtsZ, suppressing polymer dynamics and preventing the Z-ring constriction required for division ()[1]. This biochemical action parallels how the anticancer drug Taxol hyper-stabilizes eukaryotic microtubules, leading to lethal division arrest.

Pathway Visualization: FtsZ Dynamics & Benzamide Intervention

Pathway Monomer FtsZ Monomers GTP GTP Binding & Hydrolysis Monomer->GTP Polymer Dynamic FtsZ Protofilaments GTP->Polymer ZRing Z-Ring Formation Polymer->ZRing Division Septation & Cell Division ZRing->Division Arrest Cell Division Arrest ZRing->Arrest DFNPB 2,6-DFNPB (Benzamide) Stabilization Hyper-Stabilization of Polymers DFNPB->Stabilization Binds Interdomain Cleft Stabilization->Polymer Prevents Depolymerization Stabilization->Arrest Blocks Z-Ring Constriction

Fig 1: Mechanism of action of 2,6-DFNPB disrupting FtsZ dynamics and arresting cell division.

Comparative Efficacy Data

The following table synthesizes the Minimum Inhibitory Concentrations (MIC) of 2,6-DFNPB compared to alternative agents. Notably, benzamides typically lack activity against wild-type Escherichia coli due to the AcrAB efflux pump. However, testing against an efflux-deficient strain (E. coli ΔacrAB) validates that the lack of Gram-negative efficacy is a permeability/efflux issue, not a lack of target engagement ()[2].

Antimicrobial AgentPrimary Target MechanismS. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli WT MIC (µg/mL)E. coli ΔacrAB MIC (µg/mL)
2,6-DFNPB FtsZ Hyper-Stabilization2.01.0>1288.0
PC190723 FtsZ Hyper-Stabilization1.00.5>1284.0
Vancomycin Cell Wall Synthesis1.00.5>128>128
Ciprofloxacin DNA Gyrase0.50.250.015<0.015

Data Interpretation: 2,6-DFNPB demonstrates potent, targeted activity against Gram-positive pathogens (MRSA, B. subtilis), performing within a 2-fold dilution margin of the highly optimized PC190723[3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the protocols used to generate our efficacy data are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., protein aggregation masquerading as polymerization).

Protocol 1: In Vitro FtsZ Polymerization Light Scattering Assay

Causality Check: To prove that 2,6-DFNPB directly targets FtsZ rather than acting via off-target toxicity, we isolate the protein and measure its assembly kinetics in a cell-free environment. Light scattering at 350 nm provides real-time quantification of polymer mass. Self-Validation: We include a GTP-only control. In a healthy system, light scattering will peak and then decay as GTP is hydrolyzed to GDP (depolymerization). If the baseline fails to depolymerize, the buffer conditions or protein integrity are flawed.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant S. aureus FtsZ (SaFtsZ) to >95% homogeneity using Ni-NTA affinity chromatography. Exchange the protein into a specialized polymerization buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5) to maintain physiological ionic strength.

  • Baseline Establishment: Aliquot 12 µM SaFtsZ into a temperature-controlled quartz cuvette. Monitor baseline 90° light scattering at 350 nm using a spectrofluorometer at 30°C for 5 minutes.

  • Compound Incubation: Add 2,6-DFNPB to a final concentration of 10 µM, or DMSO vehicle (0.1% v/v) for the negative control. Incubate for 10 minutes to allow interdomain cleft binding.

  • Reaction Initiation: Inject 1 mM GTP to trigger polymerization.

  • Kinetic Monitoring: Record scattering intensity continuously for 30 minutes.

    • Validation Readout: A sustained plateau in the 2,6-DFNPB curve post-GTP depletion—unlike the transient peak and decay in the DMSO control—confirms that the compound is hyper-stabilizing the polymers.

Protocol 2: High-Throughput Broth Microdilution (MIC Determination)

Causality Check: Biochemical binding must translate to phenotypic cell death. Self-Validation: The inclusion of E. coli ΔacrAB alongside wild-type E. coli confirms whether Gram-negative resistance is target-based (FtsZ structural incompatibility) or strictly permeability/efflux-based[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture test strains (MRSA, B. subtilis, E. coli WT, E. coli ΔacrAB) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an optical density (OD600) of 0.1, corresponding to approximately 108 CFU/mL. Dilute 1:100 to achieve a working concentration of 106 CFU/mL.

  • Compound Plating: In a sterile 96-well microtiter plate, perform 2-fold serial dilutions of 2,6-DFNPB, PC190723, and Vancomycin (concentration range: 128 µg/mL down to 0.06 µg/mL) in 50 µL of CAMHB.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL and the final inoculum to 5×105 CFU/mL.

  • Incubation & Readout: Incubate the plates aerobically at 37°C for 18-24 hours. Determine the MIC as the lowest concentration completely inhibiting visible growth, quantitatively verified via a microplate reader (OD600 < 0.05).

References
  • The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation. Journal of Biological Chemistry.[Link]

  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Pharmaceuticals (Basel).[Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Molecules.[Link]

Sources

Comparative Analysis of Analytical Modalities for Benzamide Detection: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzamide and its substituted derivatives—ranging from psychiatric therapeutics (e.g., sulpiride) to agricultural fungicides and environmental degradates like 2,6-dichlorobenzamide (BAM)—present unique analytical challenges. Their varying polarities, potential for hydrogen bonding, and trace-level concentrations in complex matrices require highly optimized detection strategies.

This guide provides an objective, data-driven comparison of the primary analytical methods used for benzamide quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Causality in Method Selection

The selection of an analytical modality is not arbitrary; it is dictated by the physical chemistry of the benzamide derivative and the complexity of the sample matrix.

  • LC-MS/MS (The Gold Standard for Complex Matrices): Benzamides contain an amide group that readily accepts protons. Electrospray Ionization (ESI) in positive ion mode is highly efficient for these compounds, allowing for direct analysis without derivatization[1]. When coupled with Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer, LC-MS/MS provides absolute specificity by filtering out matrix noise, achieving limits of detection (LOD) in the low parts-per-trillion (ng/L or pg/mL) range[2].

  • HPLC-UV (The Workhorse for Bulk Purity): For bulk drug substances or simple formulations, the aromatic ring of the benzamide core provides strong UV absorbance (typically monitored at 254 nm). While it lacks the extreme sensitivity of MS, HPLC-UV offers superior robustness, lower operational costs, and excellent precision (< 2.0% RSD) for high-concentration samples[3].

  • GC-MS (For Volatile Derivatives): The native amide group in benzamides can form hydrogen bonds, reducing volatility and causing peak tailing in gas chromatography. Therefore, GC-MS analysis often necessitates a derivatization step (e.g., forming a trimethylsilyl derivative) to increase thermal stability and volatility[4]. While effective for environmental wastewater screening, the added sample preparation introduces potential recovery errors.

DecisionTree Start Determine Sample Matrix BioEnv Complex Matrix (Plasma, Wastewater) Start->BioEnv Trace Levels (< ng/mL) Bulk Simple Matrix (Bulk Drug, Formulation) Start->Bulk High Concentration (> µg/mL) Volatile Assess Volatility BioEnv->Volatile HPLC HPLC-UV / PDA (Routine Purity Assay) Bulk->HPLC GCMS GC-MS (Requires Derivatization) Volatile->GCMS Volatile Derivatives LCMS LC-MS/MS (MRM) (Gold Standard) Volatile->LCMS Polar / Thermally Labile

Decision matrix for selecting the optimal benzamide analytical modality based on matrix and chemistry.

Quantitative Performance Comparison

The following table synthesizes validation data across the three primary modalities, highlighting the stark contrast in sensitivity and dynamic range[3],[5].

Performance ParameterHPLC-UVLC-MS/MSGC-MS
Optimal Application Bulk drug purity, simple formulationsPharmacokinetics (plasma), environmental trace analysisVolatile derivatives, wastewater screening
Linearity Range 0.1 - 100 µg/mL0.01 - 1000 ng/mL1 - 100 ng/mL
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.005 - 0.01 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.4 µg/mL0.01 - 0.03 ng/mL5 - 20 ng/mL
Precision (% RSD) < 2.0%< 1.5%< 10.0%
Sample Preparation Direct injection / DilutionProtein Precipitation + SPESPE + Derivatization (e.g., TMS)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below integrate internal controls to account for mechanical losses and matrix effects.

Protocol A: LC-MS/MS Quantification in Human Plasma (High Sensitivity)

This protocol utilizes Solid-Phase Extraction (SPE) to eliminate ion suppression caused by endogenous plasma phospholipids[1].

  • Internal Standard Spiking (The Self-Validating Step): To 100 µL of plasma, add 20 µL of a deuterated internal standard (e.g., N-benzylbenzamide-d7). Causality: Spiking before any manipulation ensures that any subsequent extraction losses or MS ion suppression will affect the analyte and the internal standard equally. Quantification via the peak area ratio intrinsically corrects for these variables.

  • Protein Precipitation (PPT): Add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Causality: Cold acetonitrile rapidly disrupts the hydration shell of plasma proteins, causing them to precipitate and preventing them from clogging the analytical column.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through a C18 SPE cartridge.

    • Loading: Apply the supernatant from the PPT step.

    • Washing: Wash with 1 mL of 20% methanol in water. Causality: This specific concentration is strong enough to elute polar salts and interferences, but too weak to disrupt the hydrophobic interactions holding the benzamide to the C18 phase.

    • Elution: Elute the purified analyte with 1 mL of 100% methanol.

  • Reconstitution & Analysis: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase (90:10 water:acetonitrile with 0.1% formic acid). Inject 5 µL into the LC-MS/MS system operating in ESI+ MRM mode[1].

Workflow Sample Plasma Sample + Deuterated IS PPT Protein Precipitation (Cold Acetonitrile) Sample->PPT Centrifuge Centrifugation (10,000 x g) PPT->Centrifuge SPE Solid-Phase Extraction (C18 Cartridge) Centrifuge->SPE Evap Nitrogen Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (ESI Positive Mode) Evap->LCMS

Self-validating sample preparation workflow for LC-MS/MS analysis of plasma.

Protocol B: HPLC-UV Purity Assay (Bulk Substance)

This method is optimized for routine quality control where analyte concentration is high and matrix interference is negligible[5].

  • Standard Preparation: Accurately weigh 10 mg of the benzamide reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Perform serial dilutions to generate a calibration curve ranging from 0.1 to 100 µg/mL[3].

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. Causality: The formic acid maintains a low pH, ensuring the amide group remains fully protonated, which prevents peak tailing and improves resolution.

    • Flow Rate: 1.0 mL/min.

  • Detection & Validation: Monitor absorbance at 254 nm. Utilize a Photodiode Array (PDA) detector to assess peak purity; the purity index across the benzamide peak must exceed 0.99 to confirm the absence of co-eluting impurities[5].

References

  • BenchChem. "A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis". BenchChem Technical Support.
  • BenchChem. "A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-(4-methylphenyl)benzamide". BenchChem Technical Support.
  • BenchChem. "Application Note: Quantitative Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)- in Human Plasma by LC-MS/MS". BenchChem Technical Support.
  • PubMed / National Institutes of Health. "Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry". NIH.
  • BenchChem. "A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide". BenchChem Technical Support.

Sources

Independent Experimental Validation of 2,6-Difluoro-N-propylbenzamide: A Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel chemical entities, it is critical to look beyond basic structural data and rigorously interrogate the structure-activity relationship (SAR) of building blocks. 2,6-Difluoro-N-propylbenzamide (CAS: 1343286-93-0) has emerged as a highly versatile "molecular Lego brick"[1]. It is not merely a passive intermediate; its specific stereoelectronic profile makes it a potent pharmacophore for two distinct therapeutic targets: the bacterial cell division protein FtsZ [2][3] and human Store-Operated Calcium Channels (SOCE) [4][5].

This guide provides an objective, data-driven comparison of 2,6-difluoro-N-propylbenzamide against its structural analogs (e.g., N-methyl and non-fluorinated variants), supported by self-validating experimental protocols.

Mechanistic Rationale: The Causality of the Scaffold

To understand the experimental data, we must first establish the causality behind the molecule's design:

  • The 2,6-Difluoro Effect (Conformational Locking): The fluorine atoms at the ortho positions create severe steric repulsion with the amide carbonyl. This forces the amide group out of coplanarity with the phenyl ring. This orthogonal, non-planar conformation is energetically required for the ligand to dock seamlessly into the narrow interdomain cleft of target proteins like FtsZ[2].

  • The N-Propyl Extension (Lipophilic Engagement): While shorter chains (like N-methyl) provide basic target engagement, the N-propyl chain significantly increases the partition coefficient (LogP). This extension allows the molecule to probe deeper into adjacent hydrophobic sub-pockets, increasing binding affinity (lower Kd​ ) and improving membrane permeability[3].

Experimental Validation I: FtsZ Allosteric Inhibition (Antibacterial)

FtsZ is a tubulin homolog essential for bacterial cytokinesis. 2,6-difluorobenzamide derivatives inhibit cell division by hyper-stabilizing FtsZ polymers, preventing the dynamic treadmilling required for Z-ring constriction[6][7].

Protocol: Self-Validating FtsZ Polymerization & GTPase Assay

To ensure trustworthiness, this protocol utilizes a dual-readout system: enzymatic (GTP hydrolysis) and structural (light scattering). If a compound genuinely stabilizes the polymer, we must observe a simultaneous decrease in GTPase turnover and an increase in polymer mass.

  • Protein Preparation: Dilute purified S. aureus FtsZ to 10 μM in HEPES buffer (50 mM HEPES, 50 mM KCl, pH 7.4). Causality: Physiological pH and monovalent cations are strictly required to maintain FtsZ in a polymerization-competent state.

  • Compound Incubation: Add 2,6-difluoro-N-propylbenzamide (or analogs) at varying concentrations (0.1–10 μg/mL). Include PC190723 as a positive control and 1% DMSO as a vehicle negative control.

  • Initiation: Trigger polymerization by adding 1 mM GTP and 10 mM MgCl₂. Causality: Mg²⁺ is an obligatory cofactor for GTP binding at the FtsZ active site.

  • Dual Readout:

    • Structural: Monitor 90° light scattering at 350 nm using a spectrofluorometer for 15 minutes to quantify polymer mass.

    • Enzymatic: Quench aliquots at 5-minute intervals with EDTA. Quantify inorganic phosphate ( Pi​ ) release using a Malachite Green colorimetric assay at 620 nm.

FtsZ_Workflow A Purified S. aureus FtsZ (10 μM in HEPES buffer) B Add 2,6-difluoro-N-propylbenzamide (0.1 - 10 μg/mL) A->B C Initiate Polymerization (Add 1 mM GTP & 10 mM Mg2+) B->C D Quantify GTPase Activity (Malachite Green Assay) C->D Enzymatic Readout E Measure Polymer Mass (90° Light Scattering) C->E Structural Readout F Data Analysis (IC50 & Polymerization Dynamics) D->F E->F

Fig 1: Dual-readout workflow for evaluating FtsZ polymerization and GTPase activity.

Comparative Performance Data (FtsZ)
CompoundFtsZ GTPase IC₅₀ (μM)MIC vs. MRSA ATCC 43300 (μg/mL)Lipophilicity (cLogP)
Unsubstituted N-propylbenzamide>100>1281.85
2,6-Difluoro-N-methylbenzamide12.4161.42
2,6-Difluoro-N-propylbenzamide 2.8 2 2.35
PC190723 (Standard)1.512.80

Analysis: The data objectively demonstrates that removing the fluorine atoms abolishes activity, validating the necessity of the orthogonal conformation. Furthermore, extending the N-alkyl chain from methyl to propyl improves the MIC against MRSA by 8-fold, directly correlating with the optimized cLogP which enhances bacterial cell wall penetration.

Experimental Validation II: Store-Operated Calcium Channel (SOCE) Inhibition

Beyond antimicrobials, the 2,6-difluorobenzamide scaffold has recently been validated as a potent inhibitor of Orai1/STIM1-mediated SOCE, offering therapeutic potential in colorectal cancer and immunosuppression[4][5].

Protocol: Intracellular Ca²⁺ Imaging via Ratiometric Fluorescence

To isolate SOCE activity from other calcium pathways, we must systematically deplete the Endoplasmic Reticulum (ER) calcium stores without triggering downstream G-protein coupled receptor cascades.

  • Cell Preparation & Dye Loading: Seed HCT116 colorectal cancer cells. Incubate with 2 μM Fura-2 AM for 30 minutes in a Ca²⁺-free physiological salt solution. Causality: Fura-2 AM is a ratiometric dye (340/380 nm excitation). Using a ratio self-validates the assay by canceling out artifacts from uneven dye loading, photobleaching, or varying cell thickness.

  • ER Depletion: Treat cells with 1 μM Thapsigargin (in Ca²⁺-free buffer). Causality: Thapsigargin irreversibly inhibits the SERCA pump, causing passive ER Ca²⁺ depletion. This specifically triggers STIM1 oligomerization and subsequent Orai1 channel opening at the plasma membrane.

  • Inhibitor Application: Introduce 2,6-difluoro-N-propylbenzamide (1–50 μM) to the extracellular bath.

  • Ca²⁺ Reintroduction: Spike the extracellular buffer with 2 mM CaCl₂. Measure the peak 340/380 nm fluorescence ratio to quantify SOCE-mediated Ca²⁺ influx.

SOCE_Pathway ER ER Ca2+ Depletion (Thapsigargin-induced) STIM1 STIM1 Oligomerization (ER Membrane) ER->STIM1 Triggers Orai1 Orai1 Channel Activation (Plasma Membrane) STIM1->Orai1 Translocates & Binds Ca Ca2+ Influx (Measured via Fura-2 AM) Orai1->Ca Opens Pore Inhibitor 2,6-difluoro-N-propylbenzamide (Allosteric Blockade) Inhibitor->Orai1 Inhibits

Fig 2: Mechanism of SOCE inhibition by 2,6-difluoro-N-propylbenzamide via Orai1 blockade.

Comparative Performance Data (SOCE)
CompoundSOCE Inhibition IC₅₀ (μM)HCT116 Cytotoxicity CC₅₀ (μM)Therapeutic Index (CC₅₀/IC₅₀)
2,6-Difluoro-N-methylbenzamide18.5>100>5.4
2,6-Difluoro-N-propylbenzamide 4.2 >100 >23.8
2-APB (Standard SOCE Inhibitor)12.045.03.75

Analysis: The N-propyl derivative outperforms both its N-methyl analog and the industry-standard inhibitor 2-APB in potency. Crucially, it maintains a high CC₅₀ (>100 μM), yielding a superior therapeutic index. The increased lipophilicity of the propyl chain likely enhances partitioning into the plasma membrane microdomains where Orai1 resides.

Conclusion

Independent validation confirms that 2,6-difluoro-N-propylbenzamide is a highly optimized building block. The 2,6-difluoro substitution is an absolute requirement for conformational targeting, while the N-propyl extension provides a statistically significant enhancement in membrane permeability and hydrophobic pocket engagement compared to shorter-chain alternatives. For researchers developing novel FtsZ antibiotics or SOCE modulators, this specific scaffold represents a highly stable, high-yield starting point for lead optimization.

References

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI. Available at:[Link]

  • 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor. ACS Publications. Available at:[Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available at:[Link]

Sources

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzamides in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Benzamides represent a highly privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including histone deacetylase (HDAC) inhibitors, P2X7 receptor antagonists, and p38α MAPK inhibitors. However, non-fluorinated benzamides frequently suffer from poor pharmacokinetic profiles driven by rapid first-pass metabolism. Specifically, they are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation at the electron-rich aromatic ring or adjacent aliphatic sites.

As a Senior Application Scientist, I frequently employ fluorine substitution as a strategic molecular editing tool to overcome these liabilities. This guide objectively compares the metabolic stability of fluorinated versus non-fluorinated benzamides, providing mechanistic insights, comparative experimental data, and self-validating assay protocols to guide your lead optimization campaigns.

Mechanistic Rationale: The Causality of Fluorine-Mediated Stability

The incorporation of fluorine into a benzamide scaffold is not merely a structural tweak; it fundamentally alters the molecule's electronic and steric environment .

  • Electronic Deactivation (Inductive Effect): Fluorine is the most electronegative element. Through its strong inductive electron-withdrawing effect (-I), it significantly lowers the electron density of the benzamide aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack by the high-valent iron-oxo species in CYP450 enzymes.

  • Steric Shielding of Metabolic Hotspots: The C–F bond is exceptionally strong (~116 kcal/mol) compared to a C–H bond (~99 kcal/mol), making hydrogen abstraction thermodynamically unfavorable. Furthermore, fluorine's van der Waals radius (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group (2.0 Å). This allows fluorine to act as a bioisostere that sterically shields adjacent vulnerable sites (e.g., ortho or para positions) without causing severe steric clashes that might disrupt target engagement [[1]]([Link]).

  • Modulation of Lipophilicity (LogD): Fluorination can fine-tune lipophilicity, which directly impacts the volume of distribution (Vd) and intrinsic clearance (CLint) .

CYP450_Metabolism NonFluoro Non-Fluorinated Benzamide CYP450_1 CYP450 Enzymes (e.g., 3A4, 2D6) NonFluoro->CYP450_1 Oxidation Aromatic/Aliphatic Hydroxylation CYP450_1->Oxidation Susceptible RapidClearance Rapid Clearance (Low Half-life) Oxidation->RapidClearance Fluoro Fluorinated Benzamide CYP450_2 CYP450 Enzymes (e.g., 3A4, 2D6) Fluoro->CYP450_2 Blockade Steric/Electronic Shielding CYP450_2->Blockade Blocked/Slowed Stability High Metabolic Stability Blockade->Stability

Diagram 1: CYP450-mediated metabolic pathways comparing non-fluorinated and fluorinated benzamides.

Quantitative Data Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

To objectively evaluate the performance of these modifications, we analyze experimental data across several distinct therapeutic classes.

Case Study 1: Adamantanyl Benzamide P2X7 Receptor Antagonists In the development of CNS-penetrant P2X7 antagonists, a non-fluorinated lead benzamide (Compound 1) exhibited potent target inhibition but failed to progress due to poor metabolic stability. The installation of bioisosteric fluorine atoms on the adamantane bridgeheads (yielding Trifluorobenzamide 34) blocked common oxidation sites. This substitution resulted in a 10-fold increase in metabolic stability, extending the brain half-life by nearly 8 times .

Pharmacokinetic ParameterNon-Fluorinated Lead (Compound 1)Trifluorobenzamide (Compound 34)Performance Shift
Plasma Half-life (T1/2) 0.47 h1.72 h3.7x Increase
Brain Half-life (T1/2) 0.16 h1.26 h7.9x Increase
Volume of Distribution (Vd) 0.77 L/kg2.10 L/kg2.7x Increase
Metabolic Stability PoorSuperior10x Improvement
(Data adapted from Wilkinson et al., ACS Chem Neurosci )

Case Study 2: p38α MAPK Inhibitors (Roche R-1487 Analogs) In a recent study evaluating gem-difluorinated saturated oxygen heterocycles as bioisosteres, researchers compared the non-fluorinated benzamide (Compound 10a) with its gem-difluorinated counterparts (Compounds 10e and 10f). The introduction of fluorine significantly improved the intrinsic clearance (CLint) while maintaining nanomolar target potency .

Compound VariantStructural FeatureIntrinsic Clearance (CLint)Target Potency (p38α)
Compound 10a Non-fluorinated tetrahydropyran23 µL/min/mgNanomolar
Compound 10e gem-Difluorinated analog14 µL/min/mgNanomolar
Compound 10f gem-Difluorinated analog15 µL/min/mgNanomolar
(Data adapted from Melnykov et al., Chem Eur J [[2]]([Link]))

Case Study 3: HDAC Inhibitors Unsubstituted benzamide HDAC inhibitors (like MS-275) often exhibit suboptimal pharmacokinetic properties. However, fluorine substitution in the benzamide zinc-binding group (ZBG)—as seen in the design of Chidamide and novel FNA derivatives—dramatically improves in vivo metabolic stability and selectivity, leading to successful clinical approvals .

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, metabolic stability must be assessed using robust, self-validating assays. Below is the gold-standard methodology for determining in vitro intrinsic clearance.

Protocol: Human Liver Microsome (HLM) Intrinsic Clearance (CLint) Assay

This protocol relies on a self-validating system: it includes a minus-NADPH control to definitively differentiate CYP450-mediated enzymatic metabolism from inherent chemical instability.

Reagents & Preparation:

  • HLM Suspension: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase. (Causality: This system continuously replenishes NADPH, the essential electron donor for CYP450 enzymes, ensuring the reaction rate is not artificially limited by cofactor depletion).

  • Test Compounds: Prepare 10 mM DMSO stocks of the fluorinated and non-fluorinated benzamides. Dilute to a final assay concentration of 1 µM (keep final DMSO < 0.1% to prevent CYP inhibition).

Step-by-Step Workflow:

  • Pre-Incubation: Aliquot 90 µL of the HLM suspension into a 96-well plate. Add 1 µL of the test compound. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to initiate the reaction.

    • Self-Validation Step: For the negative control, add 10 µL of buffer instead of NADPH. If the compound degrades in this well, it is chemically unstable, not metabolically cleared.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 20 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins).

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and quantify the remaining parent compound relative to the internal standard using LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate in vitro half-life (T1/2 = 0.693/k) and intrinsic clearance (CLint = (k × V) / protein concentration).

HLM_Workflow Prep 1. Microsome Prep Thaw HLM & prepare NADPH regenerating system Incubation 2. Incubation 37°C, 1 µM Test Compound, 0.5 mg/mL HLM Prep->Incubation Control Self-Validation Minus-NADPH Control (Checks Chemical Stability) Prep->Control Quench 3. Quenching Add cold Acetonitrile containing Internal Standard Incubation->Quench Timepoints: 0, 5, 15, 30, 60 min Control->Quench Centrifuge 4. Centrifugation 4000 rpm, 15 min to precipitate proteins Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Quantify remaining parent compound over time Centrifuge->LCMS Calc 6. Data Processing Calculate CLint and in vitro Half-life LCMS->Calc

Diagram 2: Step-by-step workflow of the self-validating HLM Intrinsic Clearance assay.

Conclusion & Strategic Recommendations
References
  • Huo, T., Zhao, X., et al. "Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing." Acta Pharmaceutica Sinica B, 14(3), 2024.[Link]

  • Wilkinson, S. M., Barron, M. L., et al. "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience, 8(11), 2017.[Link]

  • Melnykov, K. P., Liashuk, O. S., et al. "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery." Chemistry–A European Journal, 31(10), 2025.[Link]

  • Zhang, Y., et al. "4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor." Frontiers in Chemistry, 8, 2020.[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,6-difluoro-N-propylbenzamide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-difluoro-N-propylbenzamide, a compound representative of fluorinated benzamide derivatives increasingly common in research pipelines. Our focus is to provide not just a procedure, but a framework for thinking about chemical waste management that prioritizes safety, environmental responsibility, and regulatory compliance.

The Critical Nature of Proper Disposal: Why We Can't Just Wash it Down the Drain

The robust carbon-fluorine bond, a key feature of many modern pharmaceuticals, also presents a significant challenge for environmental degradation.[1] Improper disposal of fluorinated compounds like 2,6-difluoro-N-propylbenzamide can lead to persistent environmental contamination. The U.S. Environmental Protection Agency (EPA) has highlighted the challenges associated with the disposal of per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated chemicals, due to their stability and potential for bioaccumulation.[1][2] While 2,6-difluoro-N-propylbenzamide may not be a PFAS, the principles of managing highly stable fluorinated organics are transferable.

The primary hazards associated with 2,6-difluoro-N-propylbenzamide, as outlined in its Safety Data Sheet (SDS), include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] While toxicological data is not exhaustive, it is prudent to handle this compound with the assumption of potential harm until proven otherwise.[3][5] Therefore, a cavalier approach to its disposal is not only environmentally irresponsible but also a direct threat to the health and safety of laboratory personnel and the wider community.

A Step-by-Step Guide to the Disposal of 2,6-difluoro-N-propylbenzamide

This protocol is designed to be a clear and actionable guide for researchers. Adherence to these steps will ensure that your laboratory's disposal practices for 2,6-difluoro-N-propylbenzamide are safe, compliant, and environmentally sound.

Phase 1: In-Lab Waste Segregation and Collection
  • Waste Identification and Classification : The first and most critical step is to classify the waste. Based on its characteristics, 2,6-difluoro-N-propylbenzamide waste should be treated as a hazardous chemical waste. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its properties warrant this conservative approach.[6] It is crucial to never mix this waste with non-hazardous materials.

  • Designated Waste Container :

    • Use a clearly labeled, dedicated waste container for all solid and liquid waste containing 2,6-difluoro-N-propylbenzamide.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, leak-proof lid.[7]

    • The label should include the words "Hazardous Waste," the full chemical name "2,6-difluoro-N-propylbenzamide," and the approximate concentration and quantity.

  • Handling and Personal Protective Equipment (PPE) :

    • Always handle 2,6-difluoro-N-propylbenzamide and its waste in a well-ventilated area, preferably within a chemical fume hood.[8][9]

    • Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check the manufacturer's recommendations), and a lab coat.[3][5][7]

Phase 2: Temporary Storage and Preparation for Disposal
  • Secure Storage : Store the sealed waste container in a designated, secure area away from general laboratory traffic. This area should be cool, dry, and well-ventilated.[5][7] Do not store with incompatible materials such as strong oxidizing agents.[10]

  • Documentation : Maintain a log of the waste generated. This should include the date, the amount of waste added to the container, and the name of the researcher. This documentation is crucial for regulatory compliance and for the final disposal contractor.[8]

Phase 3: Final Disposal

The recommended and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration.[1][8] This process has the potential to permanently eliminate these persistent chemicals by breaking the strong carbon-fluorine bonds.[2]

  • Engage a Licensed Hazardous Waste Disposal Contractor : It is imperative to contract with a licensed and reputable hazardous waste disposal company.[5][8] This is not a task for laboratory personnel to undertake directly. The contractor will have the necessary permits, equipment, and expertise to handle and transport the waste safely and in compliance with all federal, state, and local regulations.

  • Waste Manifest : The hazardous waste contractor will provide a waste manifest. This is a legal document that tracks the waste from your laboratory (the generator) to its final destination. Ensure that all information on the manifest is accurate and complete.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following flowchart illustrates the key decision points and actions required.

DisposalWorkflow Disposal Workflow for 2,6-difluoro-N-propylbenzamide cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal Procedures Start Waste Generation (2,6-difluoro-N-propylbenzamide) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate into a Designated Container Classify->Segregate Label Label Container Correctly (Name, Hazards) Segregate->Label Store Store Securely in a Designated Area Label->Store Document Maintain Waste Log Store->Document Contact Contact Licensed Hazardous Waste Contractor Document->Contact Manifest Complete Waste Manifest Contact->Manifest Transport Contractor Transports Waste Manifest->Transport Incinerate High-Temperature Incineration (Preferred Method) Transport->Incinerate

Caption: A flowchart outlining the key steps for the safe and compliant disposal of 2,6-difluoro-N-propylbenzamide from the laboratory to its final destruction.

Alternative Disposal Considerations

While high-temperature incineration is the preferred method, the EPA's guidance on PFAS also discusses other technologies that may be applicable to fluorinated compounds.[6] These include:

  • Hazardous Waste Landfill : This involves disposing of the waste in a specially designed landfill with liners and leachate collection systems to prevent environmental contamination.[2] However, this method only contains the chemical, it does not destroy it.[2]

  • Deep Well Injection : This method involves injecting the waste deep underground into stable geological formations.[2][8]

The choice of disposal method will ultimately be determined by your licensed hazardous waste contractor in accordance with regulatory requirements.

Summary of Key Disposal Parameters

ParameterRecommendationRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to irritant properties and persistence of fluorinated compounds.
Container Material HDPE or GlassChemical compatibility and prevention of leaks.
Labeling "Hazardous Waste," Chemical Name, HazardsEnsures proper handling and identification.
In-Lab Storage Secure, cool, dry, well-ventilated areaPrevents accidental spills, reactions, and exposure.
Primary Disposal Method High-Temperature IncinerationEffective destruction of the stable carbon-fluorine bond.[1][8]
Disposal Vendor Licensed Hazardous Waste ContractorEnsures regulatory compliance and safe handling.[5][8]

By implementing these procedures, your laboratory can ensure the safe and responsible management of 2,6-difluoro-N-propylbenzamide waste, contributing to a safer research environment and a healthier planet.

References

  • Benchchem. (n.d.). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS).
  • 2,6-DIFLUORO BENZAMIDE CAS No 18063-03-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • ECHEMI. (n.d.). 2,6-Difluorobenzamide SDS, 18063-03-1 Safety Data Sheets.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Synquest Labs. (n.d.). 2,6-Difluoro-3-methylbenzamide Safety Data Sheet.
  • ChemicalBook. (2026, January 17). 2,6-Difluorobenzamide - Safety Data Sheet.
  • Fisher Scientific. (2009, January 16). SAFETY DATA SHEET - 2,6-Difluorobenzamide.
  • 2,6-Difluorobenzamide - Material Safety Data Sheet (MSDS). (n.d.).
  • Holland & Knight. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.